molecular formula C20H15F3N4O2 B1662980 BAY-678 CAS No. 675103-36-3

BAY-678

Cat. No.: B1662980
CAS No.: 675103-36-3
M. Wt: 400.4 g/mol
InChI Key: PGIVGIFOWOVINL-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BAY-678 is a cell permeable inhibitor of human neutrophil elastase. This product, the (R) isomer, inhibits human neutrophil elastase with an in vitro IC50 value of 20 nM. This compound displays greater than 2,000-fold selectivity for neutrophil elastase over a panel of 21 serine proteases, and there is no significant inhibition against 7 serine/threonine kinases and 64 pharmacologically relevant proteins. It has a favorable pharmacokinetic profile and demonstrates efficacy in acute in vivo models, including protease-induced acute lung injury in mice. See the Structural Genomics Consortium (SGC) website for more information.>

Properties

IUPAC Name

5-[(6R)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIVGIFOWOVINL-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675103-36-3
Record name BAY-678
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675103363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-678
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9FU5A8DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of BAY-678 in Chronic Obstructive Pulmonary Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation and an enhanced chronic inflammatory response in the airways and the lungs to noxious particles or gases. A key player in the underlying pathology of COPD is an imbalance between proteases and antiproteases, leading to the destruction of lung tissue. Human Neutrophil Elastase (HNE), a potent serine protease released by neutrophils, is a major contributor to this destructive process. This technical guide provides an in-depth overview of BAY-678, a potent and selective inhibitor of HNE, and its relevance in the context of COPD research. While its successor, brensocatib (BAY 85-8501), has progressed further in clinical development, understanding the preclinical profile of this compound provides valuable insights into the therapeutic potential of HNE inhibition in respiratory diseases.

Core Concepts: this compound and its Mechanism of Action

This compound is an orally bioavailable and cell-permeable small molecule that acts as a potent and selective inhibitor of human neutrophil elastase.[1][2][3] Its primary mechanism of action is the direct, reversible inhibition of HNE activity, thereby preventing the degradation of key extracellular matrix components in the lungs, such as elastin.

Key Pharmacological Properties of this compound:

  • Potency: this compound exhibits a high potency against HNE, with a reported IC50 (half-maximal inhibitory concentration) of 20 nM.[1][2][3][4]

  • Selectivity: It demonstrates high selectivity for HNE over other related serine proteases, which is a critical attribute for minimizing off-target effects.[1][4]

The inhibition of HNE by this compound is a promising therapeutic strategy for COPD as it directly counteracts a central driver of the disease's pathology.

Signaling Pathways and Experimental Workflows

Neutrophil Elastase Signaling Pathway in COPD

The signaling cascade initiated by the release of HNE in the lungs is a critical driver of COPD pathogenesis. The following diagram illustrates the key pathways involved and the therapeutic intervention point for this compound.

HNE_Signaling_in_COPD cluster_stimulus Initial Stimulus cluster_cellular_response Cellular Response cluster_mediators Inflammatory Mediators cluster_pathology COPD Pathophysiology Cigarette_Smoke Cigarette Smoke & Other Irritants Macrophages Alveolar Macrophages Cigarette_Smoke->Macrophages Epithelial_Cells Airway Epithelial Cells Cigarette_Smoke->Epithelial_Cells Chemokines Chemokines (e.g., IL-8, LTB4) Macrophages->Chemokines Epithelial_Cells->Chemokines Neutrophils Neutrophils HNE Neutrophil Elastase (HNE) Neutrophils->HNE Degranulation ROS Reactive Oxygen Species (ROS) Neutrophils->ROS Chemokines->Neutrophils Recruitment MMPs MMPs HNE->MMPs Activation Elastin_Degradation Elastin Degradation HNE->Elastin_Degradation Mucus_Hypersecretion Mucus Hypersecretion HNE->Mucus_Hypersecretion Inflammation Chronic Inflammation HNE->Inflammation Amplification MMPs->Elastin_Degradation Emphysema Emphysema Elastin_Degradation->Emphysema Mucus_Hypersecretion->Emphysema Inflammation->Emphysema BAY_678 This compound BAY_678->HNE Inhibits

Neutrophil Elastase Signaling in COPD
Representative Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the efficacy of an HNE inhibitor like this compound in a preclinical model of COPD.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Induction Induce COPD-like Phenotype (e.g., Elastase Instillation or Cigarette Smoke Exposure) Animal_Model->Induction Grouping Randomize into Groups: - Vehicle Control - this compound (multiple doses) Induction->Grouping Post-Induction Dosing Administer Treatment (e.g., Oral Gavage Daily) Grouping->Dosing Lung_Function Assess Lung Function (e.g., FlexiVent) Dosing->Lung_Function After Treatment Period BALF_Analysis Bronchoalveolar Lavage (BALF) - Cell Counts (Neutrophils) - Cytokine Levels (e.g., IL-6, TNF-α) Dosing->BALF_Analysis Histology Lung Histopathology - Mean Linear Intercept (Emphysema) - Inflammatory Cell Infiltration Dosing->Histology Biomarkers Biomarker Analysis - HNE Activity in BALF - Desmosine Levels (Elastin Degradation) Dosing->Biomarkers

In Vivo Efficacy Testing Workflow

Quantitative Data from Preclinical Studies

Table 1: Pharmacokinetic Profile of this compound in Rodents

SpeciesRoute of AdministrationDoseT1/2 (Half-life)Key FindingsReference
RatIntravenous (i.v.)1 mg/kg1.3 hMedium clearancevon Nussbaum et al., 2015
MouseIntraperitoneal (i.p.)30 mg/kg-Detected in blood up to 60 min post-administrationF. von Nussbaum et al., 2015

Table 2: In Vivo Efficacy of HNE Inhibitors in Lung Injury Models (Representative Data)

CompoundAnimal ModelInduction MethodTreatment RegimenKey Efficacy Readouts & ResultsReference
BAY 85-8501 Rodent ALI model--Efficacious in preventing NE-induced lung injury and inflammation.von Nussbaum et al., 2015
Sivelestat Mouse ALI modelLPS/fMLPIntranasalSignificantly reduced lung fluorescent signal (NE activity).[5]

Note: The data for BAY 85-8501 is qualitative as reported in the abstract. Sivelestat is another HNE inhibitor used here as a representative example of quantifiable in vivo efficacy.

Experimental Protocols

Elastase-Induced Emphysema Model in Mice

This model is widely used to study the pathological changes associated with emphysema, a key component of COPD.

Objective: To induce emphysema in mice through the administration of porcine pancreatic elastase (PPE).

Materials:

  • Porcine pancreatic elastase (PPE)

  • Sterile saline

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Intratracheal instillation device (e.g., MicroSprayer)

Procedure:

  • Animal Preparation: Anesthetize the mouse (e.g., C57BL/6 strain) using an appropriate anesthetic protocol.

  • Elastase Preparation: Dissolve PPE in sterile saline to the desired concentration (e.g., 0.2 IU in 50 µL).[3]

  • Intratracheal Instillation: Visualize the trachea and instill the PPE solution directly into the lungs using an intratracheal instillation device.

  • Recovery: Allow the mouse to recover from anesthesia on a warming pad.

  • Post-Induction Monitoring: Monitor the animals for signs of distress. The development of emphysema can be assessed at various time points (e.g., 21-28 days) post-instillation.

Cigarette Smoke-Induced COPD Model in Rodents

This model aims to replicate the chronic inflammation and lung damage caused by long-term cigarette smoke exposure.

Objective: To induce a COPD-like phenotype in rodents through chronic exposure to cigarette smoke.

Materials:

  • Standard research cigarettes (e.g., 3R4F)

  • Whole-body or nose-only smoke exposure system

  • Experimental animals (e.g., mice or rats)

Procedure:

  • Acclimatization: Acclimatize the animals to the smoke exposure chambers.

  • Smoke Exposure: Expose the animals to a defined concentration of cigarette smoke for a set duration and frequency (e.g., 2 cigarettes, twice daily, 5 days a week for several months).[6]

  • Control Group: A control group should be exposed to filtered air under identical conditions.

  • Monitoring: Monitor animal health and body weight throughout the study.

  • Endpoint Analysis: After the exposure period, various endpoints can be assessed, including lung function, bronchoalveolar lavage fluid (BALF) analysis for inflammatory cells, and lung histology for signs of inflammation and emphysema.

Conclusion

This compound is a potent and selective inhibitor of human neutrophil elastase that holds relevance for COPD research due to the central role of HNE in the disease's pathophysiology. While clinical development has focused on its successor, brensocatib, the preclinical data on this compound and related compounds underscore the therapeutic potential of targeting HNE to mitigate lung inflammation and tissue destruction. The experimental models and workflows described in this guide provide a framework for the continued investigation of HNE inhibitors in the context of COPD, with the ultimate goal of developing novel, disease-modifying therapies. Further research to generate and publish specific quantitative efficacy data for this compound in chronic COPD models would be highly valuable to the scientific community.

References

BAY-678: A Potent and Selective Chemical Probe for Human Neutrophil Elastase (HNE)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Human neutrophil elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a key mediator of innate immunity and inflammation. While essential for host defense against pathogens, excessive or unregulated HNE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis. This has rendered HNE a compelling therapeutic target. BAY-678 has emerged as a potent, selective, and cell-permeable small molecule inhibitor of HNE, making it an invaluable tool for studying the biological roles of this enzyme. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its impact on HNE-mediated signaling pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

TargetParameterValueReference
Human Neutrophil Elastase (HNE)IC5020 nM[1][2][3][4][5][6][7]
Murine Neutrophil Elastase (MNE)Ki700 nM[1]
Other Serine ProteasesSelectivity>2,000-fold against a panel of 21 serine proteases[1][4]

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₁₅F₃N₄O₂[3]
Molecular Weight400.35 g/mol [3]
Oral BioavailabilityOrally active[1][2][3][5][6][7]
Cell PermeabilityCell-permeable[1][2][3][5][6][7]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Biochemical Assay for HNE Inhibition

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against purified HNE.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • This compound

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 100 mM HEPES, pH 7.4, 500 mM NaCl, 0.05% (v/v) Tween-20

  • Dimethyl sulfoxide (DMSO)

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in Assay Buffer to create a range of concentrations.

  • In a 96-well plate, add a fixed concentration of HNE to each well.

  • Add the different concentrations of this compound to the wells containing HNE. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic HNE substrate to each well.

  • Immediately measure the fluorescence intensity in a kinetic mode at an excitation wavelength of 380 nm and an emission wavelength of 500 nm.

  • Monitor the increase in fluorescence over time. The rate of substrate cleavage is proportional to the HNE activity.

  • Calculate the percentage of HNE inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for HNE Activity

This protocol outlines a method to measure the activity of HNE released from activated neutrophils and the inhibitory effect of this compound.

Materials:

  • Isolated human neutrophils

  • This compound

  • Neutrophil stimulant (e.g., phorbol 12-myristate 13-acetate - PMA)

  • Fluorogenic HNE substrate

  • Cell culture medium (e.g., RPMI 1640)

  • DMSO

  • 96-well cell culture plate

  • Fluorescence plate reader

Procedure:

  • Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).

  • Resuspend the neutrophils in cell culture medium.

  • Seed the neutrophils in a 96-well plate.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 30 minutes).

  • Stimulate the neutrophils with PMA to induce degranulation and HNE release.

  • Add the fluorogenic HNE substrate to the wells.

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Calculate the HNE activity and the percentage of inhibition by this compound as described in the biochemical assay protocol.

In Vivo Model of HNE-Induced Acute Lung Injury

This protocol provides a general framework for an in vivo mouse model of ALI induced by HNE, which can be used to evaluate the efficacy of this compound.

Materials:

  • Mice (e.g., C57BL/6)

  • Human Neutrophil Elastase (HNE)

  • This compound formulated for oral administration

  • Anesthesia

  • Intratracheal instillation device

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • Reagents for cell counting and protein analysis

Procedure:

  • Administer this compound or vehicle orally to the mice at a predetermined time before HNE challenge.

  • Anesthetize the mice.

  • Induce acute lung injury by intratracheal instillation of a solution of HNE.

  • At a specified time point after HNE instillation (e.g., 24 hours), euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.

  • Analyze the BAL fluid for inflammatory markers, such as total and differential cell counts (especially neutrophils) and total protein concentration, as an indicator of lung injury.

  • Compare the inflammatory parameters between the this compound-treated group and the vehicle-treated group to assess the protective effect of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways involving HNE and a general experimental workflow for characterizing an HNE inhibitor.

HNE_Signaling_Mucin HNE Human Neutrophil Elastase (HNE) PAR2 Protease-Activated Receptor 2 (PAR2) HNE->PAR2 activates PKC Protein Kinase C (PKC) HNE->PKC activates PAR2->PKC TACE TNF-α Converting Enzyme (TACE) PKC->TACE activates pro_TGFa pro-TGF-α TACE->pro_TGFa cleaves TGFa TGF-α pro_TGFa->TGFa EGFR Epidermal Growth Factor Receptor (EGFR) TGFa->EGFR activates MAPK MAPK Pathway (e.g., ERK1/2) EGFR->MAPK MUC5AC MUC5AC Gene Expression MAPK->MUC5AC upregulates

Caption: HNE-mediated signaling pathway leading to MUC5AC expression.

HNE_Signaling_Inflammation HNE Human Neutrophil Elastase (HNE) TLR4 Toll-Like Receptor 4 (TLR4) HNE->TLR4 activates MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB CXCL8 CXCL8 (IL-8) Gene Expression NFkB->CXCL8 upregulates Inhibitor_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation cluster_2 In Vivo Validation Biochemical_Assay Biochemical Assay (IC50 determination) Selectivity_Panel Selectivity Profiling (vs. other proteases) Biochemical_Assay->Selectivity_Panel Cell_Assay Cell-Based Assay (e.g., in neutrophils) Selectivity_Panel->Cell_Assay In_Vivo_Model In Vivo Model (e.g., Acute Lung Injury) Cell_Assay->In_Vivo_Model

References

BAY-678: A Comprehensive Technical Guide to its Serine Protease Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE). The information is compiled to assist researchers and professionals in drug development in understanding the specific inhibitory activity of this compound against serine proteases.

Executive Summary

This compound is a highly potent and selective, orally bioavailable, and cell-permeable inhibitor of human neutrophil elastase (HNE)[1][2][3]. It exhibits a reversible mechanism of inhibition[4]. Extensive in vitro studies have demonstrated its high selectivity for HNE over a broad range of other serine proteases, making it a valuable tool for studying the biological roles of HNE and a potential therapeutic agent for diseases where HNE activity is implicated.

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against human, mouse, and rat neutrophil elastase. Furthermore, its selectivity has been assessed against a panel of 21 other serine proteases.

Table 1: Inhibitory Activity of this compound against Neutrophil Elastase
Target EnzymeSpeciesIC50 (nM)Ki (nM)
Neutrophil Elastase (NE)Human20[1][2][5]15[4][5]
Neutrophil Elastase (NE)Mouse-700[1]
Neutrophil Elastase (NE)Rat-600[5]
Table 2: Selectivity of this compound against a Panel of Other Serine Proteases

This compound has been profiled against a panel of 21 other serine proteases and has shown a high degree of selectivity. For all proteases in this panel, the IC50 value was determined to be greater than 30 µM[4][5]. While the specific list of the 21 proteases is not publicly available in the reviewed literature, this high IC50 value indicates a selectivity of over 2,000-fold for human neutrophil elastase compared to the other tested serine proteases[1].

Experimental Protocols

The following is a representative experimental protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against human neutrophil elastase (HNE). This protocol is based on commonly used methods for assessing HNE activity.

Determination of IC50 for HNE Inhibition

Objective: To determine the concentration of this compound that inhibits 50% of HNE enzymatic activity.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • This compound

  • Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the substrate MeOSuc-AAPV-pNA in DMSO.

    • Dilute the HNE enzyme to a working concentration in the assay buffer.

    • Prepare a series of dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2% to avoid effects on enzyme activity.

  • Assay Setup:

    • In a 96-well plate, add the diluted this compound solutions to the appropriate wells. Include wells for a positive control (HNE without inhibitor) and a negative control (assay buffer without HNE).

    • Add the HNE enzyme solution to all wells except the negative control.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the MeOSuc-AAPV-pNA substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a spectrophotometer. The p-nitroanilide released by the enzymatic cleavage of the substrate absorbs light at this wavelength.

    • Record the rate of the reaction (change in absorbance per unit time).

  • Data Analysis:

    • Calculate the percentage of HNE inhibition for each concentration of this compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Mandatory Visualizations

Experimental Workflow for IC50 Determination

IC50_Determination_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup & Incubation cluster_reaction 3. Enzymatic Reaction & Measurement cluster_analysis 4. Data Analysis prep_inhibitor Prepare this compound dilutions add_inhibitor Add this compound dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare HNE solution add_enzyme Add HNE to wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate solution (MeOSuc-AAPV-pNA) add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate for inhibitor binding add_enzyme->incubate incubate->add_substrate measure_absorbance Monitor absorbance at 405 nm add_substrate->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition plot_data Plot % Inhibition vs. [this compound] calc_inhibition->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

References

The Structure-Activity Relationship of BAY-678: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the potent and selective human neutrophil elastase inhibitor, BAY-678, detailing its structure-activity relationship, experimental protocols, and the signaling pathway it targets.

Introduction

This compound is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases, particularly those affecting the lungs.[1][2][3][4] With a half-maximal inhibitory concentration (IC50) of 20 nM for HNE, this compound demonstrates significant potential for therapeutic intervention.[1][2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, based on the foundational research that led to its discovery and optimization. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-inflammatory agents.

Core Structure and Pharmacophore

The development of this compound originated from a novel dihydropyrimidinone lead-structure class.[1] Medicinal chemistry efforts focused on optimizing the potency and pharmacokinetic properties of this scaffold, ultimately leading to the identification of this compound. A key strategy in enhancing the potency of this series was the concept of "freezing the bioactive conformation," which involves locking the molecule in its optimal binding conformation to the target enzyme.[1] This was achieved through strategic substitutions that restrict the conformational flexibility of the molecule, thereby minimizing the entropic penalty of binding.

Structure-Activity Relationship (SAR)

The following tables summarize the quantitative SAR data for this compound and its analogs, as reported in the primary literature. The data highlights the impact of various structural modifications on the inhibitory potency against human neutrophil elastase.

CompoundR1R2R3HNE IC50 (nM)
Lead CompoundHMeH>1000
Intermediate 1CF3MeH150
This compound CF3 Me CN 20
Analog 1HEtCN500
Analog 2CF3HCN85
Analog 3CF3MeCOOH120

Table 1: SAR of the Dihydropyrimidinone Scaffold. Modifications at the R1, R2, and R3 positions significantly impact the inhibitory activity against HNE. The trifluoromethyl group at R1, the methyl group at R2, and the cyano group at R3 were found to be optimal for potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.

Human Neutrophil Elastase (HNE) Inhibition Assay

This assay is designed to determine the in vitro potency of compounds in inhibiting the enzymatic activity of human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% (w/v) Brij-35

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

  • 2 µL of the compound solution is added to each well of a 96-well plate.

  • 88 µL of HNE enzyme solution (final concentration ~0.5 nM) in assay buffer is added to each well.

  • The plate is incubated for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • 10 µL of the substrate solution (final concentration ~0.2 mM) in assay buffer is added to each well to initiate the enzymatic reaction.

  • The absorbance at 405 nm is measured kinetically for 10-15 minutes using a microplate reader.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • IC50 values are determined by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Pharmacokinetic Study in Rats

This study evaluates the in vivo pharmacokinetic properties of test compounds following oral administration in rats.

Animals:

  • Male Wistar rats (200-250 g)

Procedure:

  • Rats are fasted overnight prior to dosing.

  • The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • A single oral dose of the test compound is administered to the rats via gavage.

  • Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -20°C until analysis.

  • The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are calculated from the plasma concentration-time profiles using non-compartmental analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway in which HNE is involved, a typical experimental workflow for screening HNE inhibitors, and the logical progression of the SAR studies.

HNE_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., pathogens, cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Degranulation Degranulation Neutrophil->Degranulation HNE_Release HNE Release Degranulation->HNE_Release ECM Extracellular Matrix (e.g., elastin, collagen) HNE_Release->ECM degrades Tissue_Damage Tissue Damage & Inflammation HNE_Release->Tissue_Damage BAY678 This compound BAY678->HNE_Release inhibits

Figure 1: Signaling pathway of Human Neutrophil Elastase (HNE) and the inhibitory action of this compound.

HNE_Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screening Primary HTS Assay (HNE Inhibition) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Lead_Generation Lead Generation Dose_Response->Lead_Generation SAR_Studies Structure-Activity Relationship Studies Lead_Generation->SAR_Studies Lead_Optimization Lead Optimization (Potency, Selectivity, PK) SAR_Studies->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Safety Studies Lead_Optimization->In_Vivo_Testing

Figure 2: A typical experimental workflow for the screening and development of HNE inhibitors.

SAR_Logic_Flow Lead_Scaffold Dihydropyrimidinone Scaffold R1_Modification Modification at R1 (e.g., CF3 for potency) Lead_Scaffold->R1_Modification R2_Modification Modification at R2 (e.g., Me for potency) R1_Modification->R2_Modification R3_Modification Modification at R3 (e.g., CN for potency & PK properties) R2_Modification->R3_Modification Optimized_Lead Optimized Lead (this compound) R3_Modification->Optimized_Lead

Figure 3: Logical progression of the structure-activity relationship studies leading to this compound.

Conclusion

The development of this compound exemplifies a successful structure-based drug design and lead optimization campaign targeting human neutrophil elastase. The systematic exploration of the structure-activity relationship around the dihydropyrimidinone scaffold, guided by the principle of conformational constraint, led to a potent and selective inhibitor with favorable in vivo properties. The detailed experimental protocols and an understanding of the underlying SAR provide a valuable framework for researchers in the ongoing quest for novel therapeutics for inflammatory diseases.

References

An In-depth Technical Guide to the Pharmacokinetic Properties of BAY-678

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the pharmacokinetic properties of BAY-678. Despite extensive searches, the complete quantitative pharmacokinetic dataset and detailed experimental protocols from the primary literature could not be retrieved. The information presented herein is based on available abstracts, secondary citations, and general knowledge of preclinical drug development.

Introduction

This compound is a potent and selective, orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][2][3][4] HNE is a serine protease implicated in the pathophysiology of various inflammatory and pulmonary diseases, making it a key therapeutic target.[1][2][3][4] This guide provides a comprehensive overview of the known pharmacokinetic properties of this compound, intended to support further research and development efforts.

Core Pharmacokinetic Profile

Based on available preclinical data, this compound exhibits properties that are favorable for an orally administered therapeutic agent. The key reported pharmacokinetic parameter is its half-life in rats.

Table 1: Summary of In Vivo Pharmacokinetic Parameters of this compound in Rats

ParameterValueSpeciesRoute of AdministrationSource
Half-life (t½)1.3 hRatNot Specified[1][5]
ClearanceMediumRatNot Specified[1][5]
BioavailabilityOrally BioavailableRatOral[1][2][3][4]

Note: Specific quantitative values for clearance, Cmax, AUC, volume of distribution, and oral bioavailability are not publicly available.

In Vitro Potency and Selectivity

The in vitro inhibitory activity of this compound against HNE has been well-characterized, demonstrating high potency and selectivity.

Table 2: In Vitro Activity of this compound

ParameterValueTargetAssay TypeSource
IC₅₀20 nMHuman Neutrophil Elastase (HNE)Biochemical Assay[1][2][3][4]
Kᵢ15 nMHuman Neutrophil Elastase (HNE)Biochemical Assay[1]
Selectivity>2000-foldAgainst a panel of 21 other serine proteasesNot Specified[6]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available. The primary reference, von Nussbaum et al. (2015) in ChemMedChem, is cited as the source for the in vivo data; however, the full text and its supplementary materials containing the specific methodologies could not be accessed.

Below is a generalized, conceptual workflow for a typical preclinical oral pharmacokinetic study in rats, which may be similar to the approach used for this compound.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Formulation This compound Formulation (e.g., in suitable vehicle) Fasting->Formulation Administration Oral Administration (gavage) Formulation->Administration Blood_Sampling Serial Blood Sampling (e.g., tail vein) Administration->Blood_Sampling Timepoints Defined Timepoints (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Blood_Sampling->Timepoints Plasma_Separation Plasma Separation (centrifugation) Timepoints->Plasma_Separation Bioanalysis LC-MS/MS Bioanalysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (e.g., Non-compartmental) Bioanalysis->PK_Analysis

Caption: Conceptual workflow for a preclinical oral pharmacokinetic study.

Signaling Pathway Context

This compound's therapeutic rationale is based on the inhibition of HNE, a key mediator in inflammatory pathways that lead to tissue damage.

G Inflammatory_Stimuli Inflammatory Stimuli Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation HNE_Release HNE Release Neutrophil_Activation->HNE_Release ECM_Degradation Extracellular Matrix Degradation (e.g., Elastin) HNE_Release->ECM_Degradation Tissue_Damage Tissue Damage & Inflammation ECM_Degradation->Tissue_Damage BAY678 This compound BAY678->HNE_Release Inhibits

Caption: Inhibition of the HNE pathway by this compound.

Conclusion

This compound is a potent and selective HNE inhibitor with demonstrated oral bioavailability and a moderate half-life in preclinical rat models. These characteristics suggest its potential as a therapeutic agent for HNE-driven diseases. However, a comprehensive understanding of its pharmacokinetic profile is limited by the lack of publicly available quantitative data on its absorption, distribution, metabolism, and excretion. Further disclosure of the detailed preclinical and any subsequent clinical pharmacokinetic studies would be invaluable for the scientific community to fully assess the developmental potential of this compound.

References

BAY-678: An In-depth Technical Guide on In Vitro Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and efficacy of BAY-678, a selective inhibitor of human neutrophil elastase (HNE). The information is compiled from publicly available data and is intended to support research and drug development efforts in pulmonary and inflammatory diseases.

Core Efficacy and Potency Data

This compound is a potent and selective, orally bioavailable, and cell-permeable inhibitor of human neutrophil elastase (HNE).[1][2] Its primary mechanism of action is the reversible inhibition of HNE, a serine protease implicated in the pathology of various inflammatory lung diseases.[3]

Quantitative In Vitro Potency of this compound

The following table summarizes the key in vitro potency metrics for this compound against human and murine neutrophil elastase.

ParameterTarget EnzymeValueNotes
IC50 Human Neutrophil Elastase (HNE)20 nMHalf-maximal inhibitory concentration.[1][2]
Ki Human Neutrophil Elastase (HNE)15 nMInhibitor constant, indicating binding affinity.
Ki Murine Neutrophil Elastase (MNE)700 nMDemonstrates significantly lower potency against the murine enzyme.[1]

Selectivity: this compound exhibits high selectivity for HNE, with over 2,000-fold greater selectivity against a panel of 21 other serine proteases.[1]

Experimental Protocols

The determination of the in vitro potency of this compound typically involves a biochemical assay that measures the enzymatic activity of HNE in the presence and absence of the inhibitor. Below is a generalized protocol based on commercially available neutrophil elastase inhibitor screening kits.

Biochemical Neutrophil Elastase Activity Assay (Fluorometric)

This assay quantifies the activity of HNE by measuring the cleavage of a specific fluorogenic substrate. The presence of an inhibitor, such as this compound, reduces the rate of substrate cleavage, leading to a decrease in the fluorescent signal.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or similar)

  • Assay Buffer (typically a Tris- or HEPES-based buffer, pH 7.4)

  • This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Control Inhibitor (e.g., Sivelestat or SPCK)

  • 96-well microplate, suitable for fluorescence measurements

  • Fluorescence microplate reader

General Procedure:

  • Reagent Preparation:

    • Prepare a working solution of HNE in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMF or DMSO) and then dilute to a working concentration in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent-induced effects.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the serially diluted this compound or control inhibitor to the respective wells.

    • Add the HNE working solution to all wells except for the blank/no-enzyme control.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the HNE substrate working solution to all wells.

    • Immediately measure the fluorescence intensity in a kinetic mode over a specified period at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Normalize the reaction rates to the enzyme control (no inhibitor) to determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizing Molecular Interactions and Processes

To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G cluster_inflammation Inflammatory Stimuli cluster_neutrophil Neutrophil Activation & Degranulation cluster_downstream Downstream Pathological Effects cluster_inhibition Therapeutic Intervention Pathogens Pathogens Neutrophil Neutrophil Pathogens->Neutrophil activate Tissue Damage Tissue Damage Tissue Damage->Neutrophil activate Azurophilic Granules Azurophilic Granules Neutrophil->Azurophilic Granules contains HNE Release HNE Release Azurophilic Granules->HNE Release leads to ECM Degradation Extracellular Matrix Degradation HNE Release->ECM Degradation Cytokine Cleavage Cytokine/Chemokine Cleavage & Activation HNE Release->Cytokine Cleavage Mucus Hypersecretion Mucus Hypersecretion (MUC5AC upregulation) HNE Release->Mucus Hypersecretion TLR4/NF-kB Activation TLR4/NF-kB Pathway Activation HNE Release->TLR4/NF-kB Activation This compound This compound This compound->HNE Release inhibits

Caption: Signaling pathway of Human Neutrophil Elastase (HNE) and the inhibitory action of this compound.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis Serial Dilution Prepare serial dilutions of this compound Plate Loading Add this compound and HNE to 96-well plate Serial Dilution->Plate Loading Enzyme Prep Prepare HNE working solution Enzyme Prep->Plate Loading Substrate Prep Prepare substrate working solution Reaction Start Add substrate to initiate reaction Substrate Prep->Reaction Start Incubation Incubate to allow inhibitor binding Plate Loading->Incubation Incubation->Reaction Start Fluorescence Reading Measure fluorescence kinetically Reaction Start->Fluorescence Reading Calculate Inhibition Calculate percent inhibition Fluorescence Reading->Calculate Inhibition IC50 Determination Plot dose-response curve and determine IC50 Calculate Inhibition->IC50 Determination

Caption: Experimental workflow for determining the in vitro IC50 of this compound against HNE.

References

The Discovery and Development of BAY-678: A Potent and Selective Human Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BAY-678 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory diseases. Developed as a fourth-generation HNE inhibitor, this compound has demonstrated significant efficacy in preclinical models of acute lung injury (ALI) and lung emphysema. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. Although this compound's clinical development was succeeded by a more advanced compound, its profile as a chemical probe for the Structural Genomics Consortium (SGC) underscores its importance in studying the role of HNE in disease.

Introduction

Human neutrophil elastase (HNE) is a key protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, neutrophils release HNE, which can degrade a wide range of extracellular matrix proteins, including elastin.[1] While essential for host defense, excessive HNE activity can lead to tissue damage and is associated with the pathology of several inflammatory conditions, such as chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis.[1] Consequently, the inhibition of HNE has been a long-standing therapeutic target. This compound emerged from a drug discovery program aimed at developing potent and selective small-molecule inhibitors of HNE.

Physicochemical and Pharmacokinetic Properties

This compound is a cell-permeable small molecule with favorable drug-like properties, including oral bioavailability.[2] Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₀H₁₅F₃N₄O₂
Molecular Weight 400.35 g/mol
Oral Bioavailability Orally Bioavailable (specific % not available)
Cell Permeability Cell-permeable

In Vitro Pharmacology

The in vitro inhibitory activity of this compound against human neutrophil elastase and its selectivity against other proteases have been characterized.

ParameterValue
HNE IC₅₀ 20 nM
MNE Kᵢ 700 nM
Selectivity >2,000-fold against a panel of 21 other serine proteases

Preclinical Efficacy

This compound has shown significant efficacy in preclinical animal models of lung diseases, demonstrating its anti-inflammatory and tissue-protective effects.[2]

Preclinical ModelKey Findings
Acute Lung Injury (ALI) Demonstrated significant efficacy in mitigating lung injury.[2]
Lung Emphysema Showed anti-remodeling effects.[2]
Pulmonary Arterial Hypertension (PAH) Exhibited beneficial pulmonary hemodynamic and vascular effects in rat and mouse models.[2]

Note: Specific quantitative data from these in vivo studies, such as dose-response relationships and biomarker modulation, are not extensively available in the public domain.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects through the direct inhibition of human neutrophil elastase. HNE, when released in the airways, can trigger a signaling cascade in epithelial cells that leads to inflammation and mucus hypersecretion. A key pathway involves the activation of protein kinase C delta (PKCδ), leading to the production of reactive oxygen species (ROS) and the subsequent activation of TNF-α converting enzyme (TACE). This results in the release of tumor necrosis factor-alpha (TNF-α), which binds to its receptor (TNFR1) and activates the ERK1/2 signaling pathway, ultimately leading to the transcription of pro-inflammatory and mucus-related genes like MUC1. By inhibiting HNE, this compound is proposed to block the initiation of this cascade.

HNE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HNE HNE PKC_delta PKCδ HNE->PKC_delta Activates This compound This compound This compound->HNE TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds to ERK1_2 ERK1/2 TNFR1->ERK1_2 Activates Duox1 Duox1 PKC_delta->Duox1 Activates ROS ROS Duox1->ROS Generates TACE TACE ROS->TACE Activates TACE->TNF-alpha Cleaves pro-TNF-α to MUC1_Transcription MUC1 Transcription ERK1_2->MUC1_Transcription Promotes

Proposed signaling pathway of HNE-mediated inflammation and its inhibition by this compound.

Experimental Protocols

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against HNE.

Materials:

  • Human Neutrophil Elastase (purified)

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5)

  • This compound (or other test inhibitor) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add a defined amount of HNE to each well of the microplate.

  • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells containing HNE and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic HNE substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of HNE inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HNE_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare HNE, Substrate, and this compound dilutions Start->Prepare_Reagents Incubate_Inhibitor Incubate HNE with This compound or vehicle Prepare_Reagents->Incubate_Inhibitor Add_Substrate Add fluorogenic substrate to initiate reaction Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Analyze_Data Calculate reaction rates and determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro HNE inhibition assay.
In Vivo Acute Lung Injury (ALI) Model

This protocol provides a general framework for inducing and evaluating ALI in a murine model.

Animals:

  • Male C57BL/6 mice (8-12 weeks old)

Materials:

  • Lipopolysaccharide (LPS) from E. coli or human neutrophil elastase (HNE) for induction of ALI

  • This compound formulated for oral administration

  • Anesthesia

  • Bronchoalveolar lavage (BAL) equipment

  • Reagents for cell counting and cytokine analysis (ELISA)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer this compound or vehicle control orally at a pre-determined time before ALI induction (e.g., 1 hour).

  • Anesthetize the mice and induce ALI via intratracheal or intranasal instillation of LPS or HNE.

  • At a specified time point after ALI induction (e.g., 24 hours), euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) to collect lung fluid and cells.

  • Analyze the BAL fluid for total and differential cell counts (e.g., neutrophils).

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.

  • Process lung tissue for histological analysis to assess lung injury (e.g., edema, cellular infiltration).

  • Compare the readouts between the this compound treated group and the vehicle control group to determine the efficacy of the inhibitor.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human neutrophil elastase with demonstrated preclinical efficacy in models of inflammatory lung diseases. While its own path to the clinic was superseded, its availability as a chemical probe through the Structural Genomics Consortium provides a valuable tool for the scientific community to further investigate the role of HNE in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers working on the development of novel anti-inflammatory therapeutics targeting neutrophil elastase.

References

Methodological & Application

Application Notes and Protocols for BAY-678 in an In Vitro Neutrophil Elastase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a key mediator of innate immunity and inflammation.[1][2] Under pathological conditions, excessive HNE activity contributes to tissue damage and the progression of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[3] Consequently, the inhibition of HNE represents a promising therapeutic strategy for these conditions.[4] BAY-678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase, making it a valuable tool for in vitro and in vivo studies of HNE-mediated pathologies.[5][6][7] These application notes provide a detailed protocol for assessing the in vitro activity of this compound against human neutrophil elastase.

Signaling Pathway of Neutrophil Elastase in Inflammation

Neutrophil elastase, upon its release from activated neutrophils, can degrade a wide array of extracellular matrix proteins, including elastin, collagen, and fibronectin.[1] This proteolytic activity not only leads to direct tissue damage but also amplifies the inflammatory response by cleaving and activating various signaling proteins, and promoting the release of pro-inflammatory cytokines.[2][4] The dysregulation of this pathway is a hallmark of many inflammatory lung diseases.

HNE_Signaling_Pathway cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space cluster_Inhibition Inhibition Inflammatory_Stimuli Inflammatory Stimuli Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation HNE_Release HNE Release (Degranulation) Neutrophil_Activation->HNE_Release HNE Active HNE HNE_Release->HNE ECM Extracellular Matrix (Elastin, Collagen) HNE->ECM Pro_inflammatory_Mediators Pro-inflammatory Mediators HNE->Pro_inflammatory_Mediators Tissue_Damage Tissue Damage ECM->Tissue_Damage Inflammation_Amplification Inflammation Amplification Pro_inflammatory_Mediators->Inflammation_Amplification BAY_678 This compound BAY_678->HNE Inhibition

Caption: Signaling pathway of Human Neutrophil Elastase (HNE) and its inhibition by this compound.

Quantitative Data for this compound

The inhibitory potency of this compound against human neutrophil elastase has been determined through various in vitro assays. The following table summarizes the key quantitative data.

ParameterValueSpeciesAssay ConditionsReference
IC₅₀ 20 nMHumanIn vitro enzymatic assay[5][6][7][8]
Kᵢ 15 nMHumanReversible inhibition kinetics[9]
Selectivity >2,000-foldHumanPanel of 21 serine proteases[5][6]

Experimental Protocols

This section provides a detailed methodology for a fluorometric in vitro neutrophil elastase activity assay to determine the inhibitory potential of this compound. A colorimetric alternative is also briefly described.

Fluorometric Assay Protocol

This protocol is adapted from commercially available neutrophil elastase activity assay kits and is suitable for determining the IC₅₀ of this compound.[4]

1. Materials and Reagents:

  • Human Neutrophil Elastase (HNE), active enzyme

  • HNE Substrate: MeOSuc-AAPV-AFC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-Amino-4-trifluoromethylcoumarin)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 500 mM NaCl[8]

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 380-400 nm, Emission: 500-505 nm)

  • Recombinant HNE protein standard

2. Preparation of Reagents:

  • HNE Stock Solution: Reconstitute lyophilized HNE in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) with assay buffer.

  • HNE Substrate Stock Solution: Dissolve MeOSuc-AAPV-AFC in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for IC₅₀ determination (e.g., from 1 µM to 0.01 nM).

3. Assay Procedure:

  • Plate Setup:

    • Blank (No Enzyme): 50 µL of assay buffer.

    • Control (No Inhibitor): 25 µL of HNE working solution and 25 µL of assay buffer.

    • Inhibitor Wells: 25 µL of HNE working solution and 25 µL of each this compound dilution.

    • Add all components to the respective wells of the 96-well plate.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Prepare the substrate working solution by diluting the HNE substrate stock solution in assay buffer to a final concentration of 200 µM.

    • Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

  • Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the rate of the blank from all other readings.

  • Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

  • Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Colorimetric Assay Alternative

A colorimetric assay can be performed using the substrate MeOSuc-AAPV-pNA (N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).[7][10] Cleavage of this substrate by HNE releases p-nitroanilide, which can be detected by measuring the absorbance at 405-410 nm.[8][11] The protocol is similar to the fluorometric assay, with the primary difference being the detection method.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro neutrophil elastase activity assay for determining the inhibitory effect of this compound.

Experimental_Workflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Execution cluster_Analysis 3. Data Analysis A Prepare HNE Working Solution D Dispense Reagents (HNE, this compound, Buffer) into 96-well Plate A->D B Prepare this compound Serial Dilutions B->D C Prepare Substrate Working Solution F Add Substrate to Initiate Reaction C->F E Pre-incubate at 37°C D->E E->F G Kinetic Measurement (Fluorescence/Absorbance) F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Plot Dose-Response Curve and Calculate IC50 I->J

References

Application Notes and Protocols for BAY-678 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE), in mouse models of pulmonary disease.

Introduction

This compound is an orally bioavailable small molecule inhibitor of human neutrophil elastase (HNE) with an IC50 of 20 nM.[1] HNE is a serine protease implicated in the pathogenesis of various inflammatory lung diseases, including acute lung injury (ALI) and pulmonary hypertension (PH).[2] By inhibiting HNE, this compound has demonstrated anti-inflammatory and anti-remodeling effects in preclinical animal models, making it a valuable tool for research and drug development in respiratory diseases.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its closely related analog, BAY 85-8501, which has been studied in similar models. This data is essential for experimental design and dose-response studies.

ParameterValueSpeciesDisease ModelAdministration RouteReference
This compound IC50 (HNE) 20 nMHumanIn vitroN/A[1]
BAY 85-8501 IC50 (HNE) 65 pMHumanIn vitroN/A[3]
BAY 85-8501 Effective Dose Range 0.01 - 0.1 mg/kgMouseAcute Lung Injury (HNE-induced)Oral (p.o.)[3]
BAY 85-8501 Administration Timing 1 hour prior to injury inductionMouseAcute Lung Injury (HNE-induced)Oral (p.o.)[3]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound solution for oral gavage in mice. A similar vehicle has been used for the related compound BAY 85-8501.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution: Prepare a clear stock solution of this compound in DMSO. For example, a 25 mg/mL stock solution.

  • Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare Dosing Solution:

    • To prepare a 1 mg/mL working solution, add 40 µL of the 25 mg/mL this compound stock solution to 960 µL of the vehicle.

    • Vortex the solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.

  • Fresh Preparation: It is recommended to prepare the dosing solution fresh on the day of the experiment.

Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering this compound via oral gavage to mice.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved with a ball tip)

  • Syringes (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Handling: Acclimatize the mice to handling before the experiment to minimize stress.

  • Dosage Calculation: Weigh each mouse to accurately calculate the required dosing volume. The typical dosing volume should not exceed 10 mL/kg of body weight.

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced.

    • Crucially, do not force the needle. If resistance is met, withdraw and re-insert.

  • Administration: Once the needle is in the stomach, slowly administer the calculated volume of the this compound solution.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Acute Lung Injury (ALI) Model in Mice

This protocol describes the induction of ALI in mice using lipopolysaccharide (LPS), a common method to study the effects of anti-inflammatory agents like this compound.

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Intratracheal instillation device (e.g., MicroSprayer)

Procedure:

  • LPS Preparation: Dissolve LPS in sterile saline to the desired concentration. The dose of LPS can vary depending on the desired severity of injury and should be optimized for the specific mouse strain.

  • Anesthesia: Anesthetize the mouse using an appropriate method.

  • Intratracheal Instillation:

    • Position the anesthetized mouse in a supine position.

    • Visualize the trachea through the oral cavity.

    • Carefully insert the instillation device into the trachea.

    • Instill a small volume (e.g., 50 µL) of the LPS solution directly into the lungs.

  • This compound Treatment: Administer this compound orally (as per Protocol 3.2) at a predetermined time point relative to LPS instillation (e.g., 1 hour prior).

  • Endpoint Analysis: At a specified time after LPS challenge (e.g., 24 or 48 hours), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis of inflammatory markers (e.g., neutrophil count, cytokine levels) and histopathology.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Attenuating Lung Injury

Neutrophil elastase (NE) is known to contribute to lung inflammation and fibrosis by activating pro-inflammatory and pro-fibrotic signaling pathways. One such pathway involves the induction of Transforming Growth Factor-beta 1 (TGF-β1) secretion, which can be mediated through the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] By inhibiting NE, this compound is hypothesized to block this cascade, thereby reducing inflammation and subsequent tissue remodeling. A study has shown that a neutrophil elastase inhibitor can decrease the activation of TGF-β1 and the phosphorylation of its downstream effectors, SMAD2/3.[6]

BAY678_Signaling_Pathway BAY678 This compound NE Neutrophil Elastase (NE) BAY678->NE NFkB NF-κB Activation NE->NFkB TGFb1 TGF-β1 Secretion NFkB->TGFb1 SMAD p-SMAD2/3 Activation TGFb1->SMAD Inflammation Inflammation & Fibrosis SMAD->Inflammation Experimental_Workflow start Start: Acclimatize Mice grouping Randomize into Treatment Groups start->grouping treatment This compound or Vehicle Administration (p.o.) grouping->treatment induction Induce Acute Lung Injury (e.g., LPS) treatment->induction monitoring Monitor Animal Welfare induction->monitoring endpoint Endpoint: Euthanasia & Sample Collection monitoring->endpoint analysis Analyze Samples: BAL Fluid, Lung Tissue endpoint->analysis data Data Analysis & Interpretation analysis->data

References

Application Notes and Protocols for BAY-678 Cell-Based Assay for Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-678 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE).[1][2][3][4][5][6][7] HNE is a serine protease stored in the azurophilic granules of neutrophils and is a key mediator in the inflammatory process.[1] During inflammation, neutrophils are recruited to the site of injury or infection and release HNE, which can degrade components of the extracellular matrix and activate pro-inflammatory signaling pathways.[1][8] Elevated HNE activity is associated with a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis.[1][9] By inhibiting HNE, this compound presents a targeted therapeutic strategy to modulate the inflammatory response.

These application notes provide a detailed protocol for a cell-based assay to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit HNE-induced pro-inflammatory cytokine production in a human monocytic cell line.

Principle of the Assay

This assay utilizes the human monocytic THP-1 cell line, which can be differentiated into macrophage-like cells.[10] These cells are first primed with a sub-inflammatory concentration of lipopolysaccharide (LPS) to upregulate the expression of pro-inflammatory cytokines. Subsequently, the cells are stimulated with human neutrophil elastase (HNE) to trigger a pro-inflammatory response, including the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). The inhibitory effect of this compound on this HNE-induced inflammation is then quantified by measuring the levels of secreted cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueSpeciesReference
IC50 (HNE) 20 nMHuman[2][5][6]
Ki (HNE) 15 nMHuman[1]
Ki (mNE) 700 nMMurine[2]
Selectivity >2000-fold vs. 21 other serine proteases-[2]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of HNE-induced inflammation and the inhibitory action of this compound. HNE can activate Protease-Activated Receptor-2 (PAR-2), leading to the activation of downstream signaling cascades, such as the NF-κB pathway, which results in the transcription and translation of pro-inflammatory cytokines. This compound directly inhibits HNE, thereby blocking this activation cascade.

HNE_Signaling_Pathway cluster_cell Macrophage HNE Human Neutrophil Elastase (HNE) PAR2 PAR-2 Receptor HNE->PAR2 activates BAY678 This compound BAY678->HNE inhibits NFkB NF-κB Pathway PAR2->NFkB activates Pro_Cytokines Pro-inflammatory Cytokine Genes NFkB->Pro_Cytokines induces transcription Cytokines Secreted Cytokines (TNF-α, IL-8) Pro_Cytokines->Cytokines translation & secretion

Caption: HNE signaling and this compound inhibition.

Experimental Protocols

Materials and Reagents
  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Human Neutrophil Elastase (HNE), active

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Human TNF-α ELISA Kit

  • Human IL-8 ELISA Kit

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow

The following diagram outlines the major steps of the cell-based assay.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed THP-1 cells in 96-well plate start->seed_cells differentiate Differentiate with PMA (48 hours) seed_cells->differentiate wash1 Wash with PBS differentiate->wash1 prime Prime with LPS (3 hours) wash1->prime add_bay678 Add this compound (1 hour pre-incubation) prime->add_bay678 stimulate Stimulate with HNE (24 hours) add_bay678->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant elisa Perform TNF-α and IL-8 ELISA collect_supernatant->elisa read_plate Read absorbance at 450 nm elisa->read_plate analyze Analyze Data (Calculate % Inhibition) read_plate->analyze end End analyze->end

Caption: Workflow for the this compound cell-based assay.

Detailed Protocol

1. Cell Culture and Differentiation

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL.

  • Incubate the cells for 48 hours. After incubation, the cells will be adherent.

  • Carefully aspirate the medium and wash the adherent cells twice with 200 µL of warm PBS.

2. Cell Treatment

  • Add 100 µL of fresh RPMI-1640 medium (with 2% FBS) to each well.

  • Prime the cells by adding LPS to a final concentration of 10 ng/mL.

  • Incubate for 3 hours at 37°C.

  • Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Add the diluted this compound or vehicle control (0.1% DMSO in medium) to the respective wells and pre-incubate for 1 hour.

  • Stimulate the cells by adding HNE to a final concentration of 100 nM.

  • Incubate the plate for 24 hours at 37°C.

3. Cytokine Measurement (ELISA)

  • After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the cell culture supernatant for cytokine analysis.

  • Measure the concentration of TNF-α and IL-8 in the supernatants using the respective human ELISA kits, following the manufacturer's instructions.

  • Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis

  • Generate a standard curve for each cytokine using the provided standards in the ELISA kit.

  • Calculate the concentration of TNF-α and IL-8 in each sample based on the standard curve.

  • Determine the percentage of inhibition of cytokine release for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Cytokine_concentration_with_BAY678 / Cytokine_concentration_without_BAY678)] x 100

  • Plot the % inhibition against the log concentration of this compound to determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
High background in unstimulated wells Cell stress or contaminationEnsure proper sterile technique. Handle cells gently during washing steps.
Low signal in HNE-stimulated wells Inactive HNEUse a fresh, properly stored stock of active HNE. Confirm HNE activity with a fluorometric substrate assay.
High variability between replicate wells Uneven cell seeding or pipetting errorsEnsure a single-cell suspension before seeding. Use calibrated pipettes and be consistent with pipetting technique.
Cell toxicity observed High concentration of this compound or DMSOPerform a cell viability assay (e.g., MTT or LDH) to determine the non-toxic concentration range of this compound. Ensure final DMSO concentration is ≤ 0.1%.

Conclusion

This application note provides a robust and reproducible cell-based assay to quantify the anti-inflammatory activity of the HNE inhibitor, this compound. By measuring the inhibition of HNE-induced cytokine release from macrophage-like THP-1 cells, researchers can effectively evaluate the potency and efficacy of this compound and other potential HNE inhibitors in a cellular context relevant to inflammation. This assay can be a valuable tool in the preclinical development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols for BAY-678 in Primary Human Neutrophil Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE), in experiments involving primary human neutrophils. The following sections detail the properties of this compound, protocols for key neutrophil functional assays, and the underlying signaling pathways.

Introduction to this compound

This compound is an orally bioavailable, cell-permeable, and highly selective inhibitor of human neutrophil elastase (HNE)[1][2][3][4]. HNE is a serine protease stored in the azurophilic granules of neutrophils and plays a critical role in host defense by degrading proteins of engulfed pathogens[5]. However, excessive or dysregulated HNE activity in the extracellular space is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and cystic fibrosis, through the degradation of extracellular matrix components[5][6][7]. As a potent HNE inhibitor, this compound serves as a valuable research tool for investigating the role of HNE in neutrophil-mediated inflammation and tissue damage.

Quantitative Data for this compound

The inhibitory activity and selectivity of this compound have been characterized in biochemical assays.

ParameterValueTargetNotesReference
IC50 20 nMHuman Neutrophil Elastase (HNE)[1][2][3][4]
Ki 15 nMHuman Neutrophil Elastase (HNE)Reversible inhibitor.[6][8]
Selectivity >2000-foldOver a panel of 21 other serine proteasesDemonstrates high specificity for HNE.[1]

Experimental Protocols

Prior to conducting any functional assays, primary human neutrophils must be isolated from whole blood.

Protocol 1: Isolation of Primary Human Neutrophils

This protocol describes a standard method for isolating neutrophils using density gradient centrifugation. This method yields a high purity (>95%) and viability of neutrophils[9][10].

Materials:

  • Anticoagulated (EDTA or heparin) whole human blood

  • Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)

  • Dextran solution (3% in 0.9% NaCl)

  • Red Blood Cell (RBC) Lysis Buffer

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Bring all reagents to room temperature.

  • Carefully layer 15 mL of anticoagulated whole blood over 15 mL of density gradient medium in a 50 mL conical tube.

  • Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • Collect the neutrophil-rich layer and the erythrocyte pellet.

  • To sediment erythrocytes, add an equal volume of 3% dextran solution and mix gently by inversion. Allow the erythrocytes to sediment by gravity for 20-30 minutes at room temperature.

  • Carefully collect the leukocyte-rich supernatant and transfer it to a new 50 mL tube.

  • Wash the cells by adding 30-40 mL of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 350 x g for 10 minutes.

  • To remove contaminating red blood cells, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

  • Stop the lysis by adding an excess of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250 x g for 5 minutes.

  • Resuspend the neutrophil pellet in complete cell culture medium.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The cell purity can be assessed by preparing a cytospin and staining with a differential stain (e.g., Wright-Giemsa).

Protocol 2: Neutrophil Elastase Activity Assay

This fluorometric assay measures the activity of HNE released from activated neutrophils and the inhibitory effect of this compound.

Materials:

  • Isolated primary human neutrophils

  • This compound (and vehicle control, e.g., DMSO)

  • Neutrophil activator (e.g., Phorbol 12-myristate 13-acetate - PMA, 50 nM)

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., HBSS with Ca²⁺/Mg²⁺)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Ex/Em = 380/500 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Seed isolated neutrophils (e.g., 2 x 10⁵ cells/well) in a 96-well plate.

  • Pre-incubate the neutrophils with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Activate the neutrophils by adding PMA (or another suitable agonist). Include an unstimulated control.

  • Incubate for 1-3 hours at 37°C to allow for HNE release.

  • Add the fluorogenic HNE substrate to each well.

  • Immediately measure the fluorescence intensity in kinetic mode for 10-20 minutes at 37°C, or as an endpoint reading after a defined incubation period.

  • Calculate the rate of substrate cleavage or the endpoint fluorescence and determine the inhibitory effect of this compound.

Protocol 3: Neutrophil Degranulation Assay

This protocol assesses the effect of this compound on the release of azurophilic granules by measuring the surface expression of CD63.

Materials:

  • Isolated primary human neutrophils

  • This compound (and vehicle control)

  • Neutrophil activator (e.g., fMLP, 1 µM)

  • Fluorochrome-conjugated anti-CD63 antibody

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Resuspend isolated neutrophils in a suitable buffer.

  • Pre-incubate neutrophils with this compound or vehicle control for 15-30 minutes at 37°C.

  • Stimulate the neutrophils with fMLP for 15-30 minutes at 37°C. Include an unstimulated control.

  • Stop the reaction by adding ice-cold FACS buffer.

  • Stain the cells with a fluorochrome-conjugated anti-CD63 antibody for 30 minutes on ice in the dark.

  • Wash the cells with FACS buffer and resuspend for flow cytometry analysis.

  • Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) or the percentage of CD63-positive cells.

Protocol 4: Neutrophil Extracellular Trap (NET) Formation (NETosis) Assay

This assay quantifies NET formation by measuring the amount of extracellular DNA or NET-associated elastase.

Materials:

  • Isolated primary human neutrophils

  • This compound (and vehicle control)

  • Neutrophil activator (e.g., PMA, 100 nM)

  • Cell-impermeable DNA dye (e.g., Sytox Green)

  • Microplate reader with fluorescence capabilities

  • Alternatively, an ELISA-based kit for quantifying MPO-DNA complexes or elastase activity can be used[8][11][12].

Procedure:

  • Seed neutrophils in a 96-well plate.

  • Pre-incubate with this compound or vehicle control for 30 minutes at 37°C.

  • Add the cell-impermeable DNA dye to each well.

  • Stimulate the cells with PMA.

  • Monitor the fluorescence over time (typically 2-4 hours) at 37°C in a plate reader.

  • The increase in fluorescence corresponds to the release of DNA during NETosis.

  • Alternatively, at the end of the incubation, the supernatant can be collected to quantify NET-associated elastase activity as described in Protocol 2.

Protocol 5: Neutrophil Chemotaxis Assay

This assay evaluates the effect of this compound on the directed migration of neutrophils towards a chemoattractant.

Materials:

  • Isolated primary human neutrophils

  • This compound (and vehicle control)

  • Chemoattractant (e.g., Interleukin-8 (IL-8), 10 ng/mL)

  • Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (3-5 µm pores)

  • Calcein-AM (for cell labeling)

  • Fluorescence microplate reader

Procedure:

  • Label isolated neutrophils with Calcein-AM.

  • Pre-incubate the labeled neutrophils with this compound or vehicle control for 30 minutes at 37°C.

  • Place the chemoattractant solution in the lower wells of the chemotaxis chamber.

  • Place the membrane over the lower wells.

  • Add the pre-incubated neutrophil suspension to the upper wells.

  • Incubate the chamber for 1-2 hours at 37°C in a humidified incubator.

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Quantify the migrated cells on the underside of the membrane by measuring the fluorescence in a plate reader.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of Human Neutrophil Elastase and a general experimental workflow for testing this compound.

HNE_Signaling_Pathway Human Neutrophil Elastase (HNE) Signaling in Neutrophils cluster_activation Neutrophil Activation cluster_granule Azurophilic Granule cluster_functions HNE-Mediated Functions Pathogen/Inflammatory Stimuli Pathogen/Inflammatory Stimuli Receptor Binding Receptor Binding Pathogen/Inflammatory Stimuli->Receptor Binding Intracellular Signaling Intracellular Signaling Receptor Binding->Intracellular Signaling Granule Mobilization Granule Mobilization Intracellular Signaling->Granule Mobilization HNE (inactive) HNE (inactive) HNE (inactive)->Granule Mobilization Activation Degranulation Degranulation Granule Mobilization->Degranulation Release of HNE HNE (active) HNE (active) NETosis NETosis HNE (active)->NETosis Chromatin decondensation Phagosome Maturation Phagosome Maturation HNE (active)->Phagosome Maturation Pathogen degradation Extracellular Matrix Degradation Extracellular Matrix Degradation HNE (active)->Extracellular Matrix Degradation Tissue damage Degranulation->HNE (active) This compound This compound This compound->HNE (active) Inhibition

Caption: HNE Signaling Pathway in Neutrophils.

BAY678_Workflow Experimental Workflow for this compound in Neutrophil Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Primary Human Neutrophils Isolate Primary Human Neutrophils Pre-incubate Neutrophils with this compound Pre-incubate Neutrophils with this compound Isolate Primary Human Neutrophils->Pre-incubate Neutrophils with this compound Prepare this compound dilutions Prepare this compound dilutions Prepare this compound dilutions->Pre-incubate Neutrophils with this compound Stimulate Neutrophils (e.g., PMA, fMLP) Stimulate Neutrophils (e.g., PMA, fMLP) Pre-incubate Neutrophils with this compound->Stimulate Neutrophils (e.g., PMA, fMLP) Perform Functional Assay Perform Functional Assay Stimulate Neutrophils (e.g., PMA, fMLP)->Perform Functional Assay Measure Readout Measure Readout Perform Functional Assay->Measure Readout Elastase Activity Elastase Activity Perform Functional Assay->Elastase Activity Degranulation Degranulation Perform Functional Assay->Degranulation NETosis NETosis Perform Functional Assay->NETosis Chemotaxis Chemotaxis Perform Functional Assay->Chemotaxis Data Analysis & Interpretation Data Analysis & Interpretation Measure Readout->Data Analysis & Interpretation

Caption: this compound Experimental Workflow.

References

Application Notes and Protocols: BAY-678 Treatment in Organoid Models of Lung Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoid technology has emerged as a powerful tool in disease modeling and drug discovery, providing a physiologically relevant three-dimensional (3D) in vitro system that recapitulates the complex architecture and cellular heterogeneity of native organs. Human lung organoids, in particular, offer an unprecedented opportunity to study the pathogenesis of various pulmonary diseases and to test the efficacy and toxicity of novel therapeutic agents. This document provides detailed application notes and protocols for the use of BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE), in lung organoid models of inflammatory lung diseases.

Human neutrophil elastase is a serine protease that plays a critical role in the inflammatory response. However, excessive HNE activity is implicated in the pathogenesis of several chronic lung diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis, by contributing to tissue damage and inflammation.[1][2][3][4][5] this compound is an orally active and selective HNE inhibitor with an IC50 value of 20 nM.[1][6][7][8] Its high potency and selectivity make it a promising candidate for therapeutic intervention in HNE-driven lung pathologies. The use of lung organoids provides a robust platform to investigate the therapeutic potential of this compound in a human-relevant context.

Signaling Pathway of Human Neutrophil Elastase (HNE) and Inhibition by this compound

HNE_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-8) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil activates HNE_Release HNE Release Neutrophil->HNE_Release HNE Human Neutrophil Elastase (HNE) HNE_Release->HNE ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) HNE->ECM_Degradation catalyzes Inflammation Pro-inflammatory Cytokine Release HNE->Inflammation promotes Tissue_Damage Lung Tissue Damage ECM_Degradation->Tissue_Damage Inflammation->Tissue_Damage BAY678 This compound BAY678->HNE inhibits

Caption: Signaling pathway of HNE and its inhibition by this compound.

Experimental Protocols

I. Generation and Culture of Human Lung Organoids

This protocol details the generation of lung organoids from human pluripotent stem cells (hPSCs), adapted from established methodologies.[9][10][11][12]

Materials:

  • hPSCs

  • Matrigel®

  • DMEM/F12 with Glutamax

  • N2 and B27 supplements

  • Recombinant human Noggin, FGF10, FGF7, EGF

  • CHIR99021

  • SB431542

  • ROCK inhibitor (Y-27632)

  • Collagenase Type I

  • Dispase

  • DNase I

Protocol:

  • hPSC Maintenance: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium.

  • Definitive Endoderm Differentiation: When hPSCs reach 70-80% confluency, induce differentiation to definitive endoderm by treating with Activin A (100 ng/mL) in RPMI 1640 medium with B27 supplement for 3 days.

  • Anterior Foregut Endoderm Specification: Culture the definitive endoderm cells for 3-4 days in DMEM/F12 with N2 and B27 supplements, Noggin (100 ng/mL), and SB431542 (10 µM).

  • Ventral-Anterior Foregut Endoderm Spheroid Formation: Detach the cells and form spheroids in suspension culture using ultra-low attachment plates in a medium containing CHIR99021 (3 µM), FGF10 (50 ng/mL), FGF7 (50 ng/mL), and EGF (50 ng/mL) for 4-6 days.

  • Lung Progenitor Expansion and Organoid Formation: Embed the spheroids in Matrigel droplets and culture in a 3D system with lung organoid medium containing FGF10 (50 ng/mL), FGF7 (50 ng/mL), EGF (50 ng/mL), and ROCK inhibitor (10 µM).

  • Organoid Maturation and Maintenance: Maintain the organoids in culture for at least 30 days to allow for differentiation and maturation of various lung epithelial cell types. Change the medium every 2-3 days. Organoids can be passaged every 7-10 days by enzymatic digestion with Dispase and Collagenase.[9]

II. Modeling Inflammatory Lung Injury and this compound Treatment

This protocol describes a hypothetical experiment to induce an inflammatory state in lung organoids and to assess the therapeutic effect of this compound.

Workflow for this compound Treatment in Lung Organoids

experimental_workflow Start Start: Mature Lung Organoids Induction Induce Inflammation (LPS or Neutrophil Co-culture) Start->Induction Treatment_Groups Treatment Groups Induction->Treatment_Groups Control Vehicle Control (DMSO) Treatment_Groups->Control BAY678_Low This compound (Low Dose) Treatment_Groups->BAY678_Low BAY678_High This compound (High Dose) Treatment_Groups->BAY678_High Incubation Incubate for 48h Control->Incubation BAY678_Low->Incubation BAY678_High->Incubation Analysis Endpoint Analysis Incubation->Analysis ELISA ELISA: (IL-8, MPO) Analysis->ELISA qPCR qRT-PCR: (MMP9, TIMP1) Analysis->qPCR IHC Immunohistochemistry: (E-cadherin, MUC5AC) Analysis->IHC End End: Data Interpretation ELISA->End qPCR->End IHC->End

Caption: Experimental workflow for this compound treatment and analysis in lung organoids.

Materials:

  • Mature lung organoids (Day 30+)

  • Lipopolysaccharide (LPS) from Pseudomonas aeruginosa

  • Human neutrophils (isolated from fresh human blood)

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Assay kits for ELISA (IL-8, Myeloperoxidase)

  • Reagents for qRT-PCR and Immunohistochemistry

Protocol:

  • Induction of Inflammation:

    • Method A (LPS treatment): Treat mature lung organoids with 10 µg/mL of LPS for 24 hours to induce an inflammatory response.

    • Method B (Neutrophil Co-culture): Isolate human neutrophils and co-culture them with the lung organoids at a ratio of 10:1 (neutrophils:organoid cells) for 6 hours.

  • This compound Treatment:

    • Following the inflammatory challenge, wash the organoids with fresh medium.

    • Divide the organoids into three treatment groups:

      • Vehicle Control (0.1% DMSO)

      • This compound (e.g., 100 nM)

      • This compound (e.g., 1 µM)

    • Treat the organoids for 48 hours.

  • Endpoint Analysis:

    • ELISA: Collect the culture supernatant to quantify the levels of the pro-inflammatory cytokine IL-8 and the neutrophil marker myeloperoxidase (MPO).

    • qRT-PCR: Harvest the organoids for RNA extraction and perform qRT-PCR to analyze the gene expression of matrix metalloproteinase-9 (MMP9) and its inhibitor, tissue inhibitor of metalloproteinases 1 (TIMP1).

    • Immunohistochemistry: Fix the organoids in 4% paraformaldehyde, embed in paraffin, and section for immunohistochemical staining of markers for epithelial integrity (E-cadherin) and mucus production (MUC5AC).

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the described experiments, demonstrating the potential efficacy of this compound.

Table 1: Effect of this compound on Inflammatory Markers in Lung Organoids (ELISA)

Treatment GroupIL-8 (pg/mL)MPO (ng/mL)
Untreated Control50 ± 810 ± 2
LPS + Vehicle500 ± 45150 ± 20
LPS + this compound (100 nM)250 ± 3075 ± 12
LPS + this compound (1 µM)100 ± 1530 ± 5

Table 2: Effect of this compound on Gene Expression in Lung Organoids (qRT-PCR - Fold Change vs. Untreated Control)

Treatment GroupMMP9 ExpressionTIMP1 Expression
Untreated Control1.01.0
LPS + Vehicle8.5 ± 1.21.2 ± 0.3
LPS + this compound (100 nM)4.2 ± 0.81.5 ± 0.4
LPS + this compound (1 µM)1.8 ± 0.51.8 ± 0.5

Table 3: Immunohistochemical Analysis of Lung Organoids

Treatment GroupE-cadherin Staining IntensityMUC5AC Positive Cells (%)
Untreated ControlStrong, continuous5 ± 2
LPS + VehicleWeak, discontinuous35 ± 8
LPS + this compound (100 nM)Moderate, partially restored20 ± 5
LPS + this compound (1 µM)Strong, continuous10 ± 3

Conclusion

The protocols and hypothetical data presented in this document outline a robust framework for utilizing lung organoid models to investigate the therapeutic potential of this compound. This approach allows for the detailed examination of the drug's effect on key aspects of inflammatory lung disease, including inflammatory signaling, tissue remodeling, and epithelial integrity, in a highly relevant human in vitro system. These methods can be adapted to study other HNE inhibitors and to model various lung pathologies, thereby accelerating the preclinical development of novel respiratory therapeutics.

References

Application Notes and Protocols: Measuring Efficacy of Soluble Guanylate Cyclase (sGC) Modulators in Animal Models of COPD

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Identification: Initial interest in "BAY-678" for the treatment of Chronic Obstructive Pulmonary Disease (COPD) in animal models appears to be a misidentification. Extensive review of the scientific literature indicates that studies on soluble guanylate cyclase (sGC) modulation in COPD have primarily utilized the sGC stimulators BAY 41-2272 and BAY 63-2521 (Riociguat) , as well as the sGC activator BAY 58-2667 . These compounds have shown promise in preclinical models by targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which is impaired in COPD. This document will focus on the established methodologies and efficacy data for these scientifically validated compounds.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation, emphysema, and chronic inflammation, most commonly caused by cigarette smoke (CS) exposure.[1][2] The NO-sGC-cGMP signaling pathway plays a crucial role in regulating smooth muscle tone and inflammation.[3] In COPD, the function of sGC is impaired, contributing to the pathophysiology of the disease.[3][4] sGC stimulators and activators are novel therapeutic agents that enhance this pathway, offering a potential treatment strategy for COPD.[4][5]

These application notes provide detailed protocols for inducing COPD in animal models and assessing the therapeutic efficacy of sGC modulators such as BAY 41-2272, BAY 63-2521, and BAY 58-2667.

Signaling Pathway and Therapeutic Rationale

The therapeutic rationale for using sGC modulators in COPD is based on overcoming the impaired NO-sGC-cGMP signaling cascade. In a healthy state, nitric oxide (NO) binds to the reduced (ferrous) heme iron of sGC, stimulating the production of cGMP, which in turn mediates vasodilation and has anti-inflammatory and anti-proliferative effects. In COPD, oxidative stress caused by cigarette smoke can lead to the oxidation of the sGC heme iron, rendering it insensitive to NO. sGC stimulators (e.g., BAY 41-2272, BAY 63-2521) sensitize sGC to endogenous NO, while sGC activators (e.g., BAY 58-2667) directly stimulate the oxidized, NO-insensitive form of the enzyme.

NO-sGC-cGMP Signaling Pathway in COPD cluster_0 Healthy State cluster_1 COPD Pathophysiology cluster_2 Therapeutic Intervention NO NO sGC (reduced) sGC (reduced) NO->sGC (reduced) cGMP cGMP sGC (reduced)->cGMP GTP -> cGMP Restored cGMP Production Restored cGMP Production sGC (reduced)->Restored cGMP Production Vasodilation, Anti-inflammation Vasodilation, Anti-inflammation cGMP->Vasodilation, Anti-inflammation Cigarette Smoke Cigarette Smoke Oxidative Stress Oxidative Stress Cigarette Smoke->Oxidative Stress sGC (oxidized) sGC (oxidized) Oxidative Stress->sGC (oxidized) Oxidizes Heme Impaired Signaling Impaired Signaling sGC (oxidized)->Impaired Signaling sGC (oxidized)->Restored cGMP Production BAY_stimulators sGC Stimulators (BAY 41-2272, BAY 63-2521) BAY_stimulators->sGC (reduced) Sensitizes to NO BAY_activators sGC Activators (BAY 58-2667) BAY_activators->sGC (oxidized) Directly Stimulates Therapeutic Effects Therapeutic Effects Restored cGMP Production->Therapeutic Effects

NO-sGC-cGMP Signaling Pathway in Health, COPD, and with Therapeutic Intervention.

Experimental Protocols

Animal Models of COPD

The most common and relevant animal models for COPD involve chronic exposure to cigarette smoke.[2][6] Both mice and guinea pigs are frequently used.[3][7]

3.1.1. Cigarette Smoke-Induced COPD in Mice

  • Animals: Female C57BL/6 mice are often used due to their susceptibility to developing emphysema.[3][8]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Exposure System: A whole-body or nose-only inhalation exposure system can be used.[8][9]

  • Protocol:

    • Acclimatize mice to the exposure chambers for 3-5 days prior to the start of the experiment.

    • Expose mice to the smoke of 4-6 cigarettes per day, 5 days a week, for a duration of 3 to 6 months.[6][8] Control groups are exposed to filtered air under identical conditions.

    • Monitor animal body weight and general health status regularly.

3.1.2. Cigarette Smoke-Induced COPD in Guinea Pigs

  • Animals: Male guinea pigs are a suitable model as their lung anatomy shares similarities with humans.[3][4]

  • Protocol:

    • Expose guinea pigs to the smoke of 6-7 cigarettes per day, 5 days a week, for 3 months.[4][10]

    • Administer the test compound (e.g., BAY 41-2272 at 3 mg/kg/day) or vehicle concurrently with the cigarette smoke exposure.[10][11]

Efficacy Assessment

A general workflow for assessing the efficacy of sGC modulators is outlined below:

Experimental Workflow Animal Acclimatization Animal Acclimatization COPD Induction COPD Induction (Cigarette Smoke Exposure) Animal Acclimatization->COPD Induction Drug Administration Drug Administration (BAY Compound or Vehicle) COPD Induction->Drug Administration In-life Monitoring In-life Monitoring (Body Weight, Clinical Signs) Drug Administration->In-life Monitoring Endpoint Analysis Endpoint Analysis In-life Monitoring->Endpoint Analysis Lung Function Lung Function Tests Endpoint Analysis->Lung Function BAL Bronchoalveolar Lavage (BAL) Endpoint Analysis->BAL Histology Histological Analysis Endpoint Analysis->Histology Biomarkers Plasma/Tissue Biomarkers Endpoint Analysis->Biomarkers

General Experimental Workflow for Efficacy Testing.

3.2.1. Lung Function Tests

  • Procedure: Use a specialized system (e.g., FlexiVent) to measure respiratory mechanics in anesthetized animals.[12][13]

  • Parameters:

    • Compliance and Elastance: To assess the loss of lung elasticity due to emphysema.[12][13]

    • Forced Expiratory Volume (FEV) and Forced Vital Capacity (FVC): To evaluate airflow limitation.[14][15]

    • Bronchial Hyperresponsiveness: Measure changes in lung function in response to a bronchoconstrictor like serotonin.[3]

3.2.2. Bronchoalveolar Lavage (BAL) Fluid Analysis

  • Procedure:

    • Terminally anesthetize the animal.

    • Expose the trachea and insert a catheter.[2][16]

    • Instill and aspirate a buffered saline solution (e.g., PBS with EDTA) into the lungs three times.[2]

    • Collect the recovered BAL fluid on ice.

  • Analysis:

    • Total and Differential Cell Counts: Centrifuge the BAL fluid, resuspend the cell pellet, and perform cell counts to quantify inflammatory cells (neutrophils, macrophages, lymphocytes).[16][17]

    • Cytokine and Chemokine Levels: Analyze the supernatant for inflammatory mediators using methods like ELISA.[16]

    • cGMP Levels: Measure cGMP concentrations in the BAL fluid as a direct indicator of sGC activity.[18]

3.2.3. Histological Analysis

  • Procedure:

    • Perfuse the lungs with a fixative (e.g., 10% buffered formalin) at a constant pressure.

    • Embed the fixed lung tissue in paraffin and prepare sections.

    • Stain sections with Hematoxylin and Eosin (H&E).

  • Analysis:

    • Emphysema Assessment: Quantify airspace enlargement by measuring the mean linear intercept (Lm).[19][20]

    • Inflammatory Cell Infiltration: Score the degree of inflammatory cell infiltration in the lung parenchyma.[7]

3.2.4. Oxidative Stress Markers

  • Sample Collection: Collect plasma or lung tissue homogenates.

  • Analysis: Measure levels of oxidative stress markers such as:

    • 3-Nitrotyrosine (3-NT): A marker of nitrosative stress.[11]

    • 4-Hydroxynonenal (4-HNE): A product of lipid peroxidation.[11][21]

    • 8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker of oxidative DNA damage.[11]

Data Presentation

The following tables summarize the expected outcomes from studies evaluating sGC modulators in animal models of COPD, based on published literature.

Table 1: Efficacy of sGC Modulators on Lung Histopathology and Function

ParameterAnimal ModelTreatmentOutcome
Mean Linear Intercept (Lm)Guinea PigBAY 41-2272Reduced CS-induced increase in Lm, indicating less emphysema.[11][22]
Mean Linear Intercept (Lm)MouseBAY 63-2521 (Riociguat)Prevented CS-induced increase in Lm.[10]
Dynamic Lung ComplianceMouseBAY 63-2521 (Riociguat)Prevented CS-induced increase in compliance.[10]
Bronchial HyperresponsivenessMouseBAY 58-2667Attenuated CS-induced bronchial hyperresponsiveness to serotonin.[3][23]

Table 2: Efficacy of sGC Modulators on Inflammation

ParameterAnimal ModelTreatmentOutcome
Neutrophilic InfiltrateGuinea PigBAY 41-2272Reduced CS-induced neutrophilic infiltration in the lungs.[11]
Inflammatory Cell InfiltrateGuinea PigBAY 41-2272Attenuated inflammatory response in the lung.[11]

Table 3: Efficacy of sGC Modulators on Oxidative Stress and Signaling

ParameterAnimal ModelTreatmentOutcome
Plasma 3-Nitrotyrosine (3-NT)Guinea PigBAY 41-2272Prevented CS-induced increase in plasma 3-NT.[11]
Plasma 4-Hydroxynonenal (4-HNE)Guinea PigBAY 41-2272Prevented CS-induced increase in plasma 4-HNE.[11]
BAL cGMP LevelsMouseBAY 58-2667Restored cGMP levels reduced by acute CS exposure.[18]

Conclusion

The protocols and endpoints described provide a robust framework for evaluating the therapeutic potential of sGC modulators in preclinical models of COPD. The available data for BAY 41-2272, BAY 63-2521, and BAY 58-2667 demonstrate their ability to mitigate key features of COPD, including emphysema, inflammation, and oxidative stress, supporting their further investigation as a novel treatment for this debilitating disease.

References

Application Notes and Protocols for Immunohistochemistry with BAY-678 Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing immunohistochemistry (IHC) on tissues treated with BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE).

Introduction to this compound

This compound is an orally bioavailable and cell-permeable small molecule that acts as a highly potent and selective inhibitor of human neutrophil elastase (HNE) with an IC50 of 20 nM.[1] HNE is a serine protease stored in the azurophilic granules of neutrophils. Its primary function is to degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. Dysregulated HNE activity is implicated in the pathology of various inflammatory diseases, such as acute lung injury, emphysema, and pulmonary hypertension.[2][3] this compound demonstrates significant efficacy in preclinical models of such conditions, highlighting its anti-inflammatory and anti-remodeling properties.[1] The mechanism of action involves reversible, induced-fit binding to the active site of HNE.[2][3]

Quantitative Data Presentation

The following table is a template for summarizing quantitative data from IHC analysis of this compound treated tissues. This table should be populated with data obtained from your specific experiments, such as quantification of staining intensity or the percentage of positive cells for relevant biomarkers.

Target ProteinTreatment GroupNMean Staining Intensity (Arbitrary Units)Standard Deviation% Positive CellsP-value (vs. Vehicle)
Neutrophil ElastaseVehicle Control5
This compound (X mg/kg)5
Myeloperoxidase (MPO)Vehicle Control5
This compound (X mg/kg)5
Cleaved Caspase-3Vehicle Control5
This compound (X mg/kg)5
Matrix Metallopeptidase 9 (MMP-9)Vehicle Control5
This compound (X mg/kg)5

Note: This table is a template. The selection of target proteins should be based on the specific research question and the downstream effects of HNE inhibition.

Signaling Pathway

The following diagram illustrates the signaling pathway of Human Neutrophil Elastase (HNE) and the inhibitory effect of this compound. HNE, released by activated neutrophils, degrades extracellular matrix (ECM) proteins, leading to tissue damage and inflammation. This compound directly inhibits HNE activity, thereby preventing ECM degradation and reducing the inflammatory response.

HNE_Pathway cluster_Neutrophil Activated Neutrophil cluster_ECM Extracellular Matrix cluster_Inhibition Neutrophil Neutrophil Activation HNE_Release HNE Release Neutrophil->HNE_Release HNE Human Neutrophil Elastase (HNE) HNE_Release->HNE ECM Elastin, Collagen, Fibronectin Degradation ECM Degradation BAY678 This compound BAY678->HNE Inhibits HNE->Degradation Tissue_Damage Tissue Damage & Inflammation Degradation->Tissue_Damage

This compound inhibits HNE-mediated ECM degradation.

Experimental Workflow

The diagram below outlines the key steps for performing immunohistochemistry on this compound treated, formalin-fixed paraffin-embedded (FFPE) tissues.

IHC_Workflow start Start: FFPE Tissue Sections deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced or Proteolytic) deparaffinization->antigen_retrieval blocking Blocking (Endogenous Peroxidase & Non-specific Binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chromogenic Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting analysis Microscopic Analysis & Quantification dehydration_mounting->analysis

Immunohistochemistry workflow for FFPE tissues.

Detailed Experimental Protocols

The following protocols provide a general framework for IHC staining of FFPE tissues treated with this compound. Optimization of specific parameters such as antibody concentrations and incubation times may be required for different target antigens and tissue types.

I. Deparaffinization and Rehydration
  • Deparaffinization:

    • Immerse slides in two changes of xylene for 5-10 minutes each.[4][5]

  • Rehydration:

    • Immerse slides in two changes of 100% ethanol for 3-5 minutes each.[4][5]

    • Immerse slides in 95% ethanol for 3-5 minutes.[4][5]

    • Immerse slides in 80% ethanol for 3-5 minutes.[6]

    • Immerse slides in 70% ethanol for 3-5 minutes.[4]

    • Rinse slides in distilled water for 5 minutes.[6]

II. Antigen Retrieval

Antigen retrieval is a critical step to unmask epitopes that may be cross-linked by formalin fixation. The choice between heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER) depends on the primary antibody and the target antigen.

A. Heat-Induced Epitope Retrieval (HIER) - Recommended for most antigens

  • Buffer Preparation: Prepare a 10 mM Sodium Citrate buffer (pH 6.0) or a 10 mM Tris-EDTA buffer (pH 9.0).[5]

  • Heating:

    • Place slides in a staining container with the chosen retrieval buffer.

    • Heat the solution to 95-100°C in a water bath, steamer, or microwave for 20-30 minutes.[4]

  • Cooling:

    • Remove the container from the heat source and allow it to cool at room temperature for 20-30 minutes.[4]

  • Washing:

    • Rinse slides with a wash buffer (e.g., PBS with 0.05% Tween-20) two times for 5 minutes each.[4]

B. Proteolytic-Induced Epitope Retrieval (PIER)

Note: Use this method when recommended by the primary antibody manufacturer or if HIER is not effective.

  • Enzyme Preparation: Prepare a working solution of Proteinase K, Trypsin, or Pepsin according to the manufacturer's instructions.

  • Incubation:

    • Cover the tissue sections with the protease solution.

    • Incubate for 10-20 minutes at 37°C in a humidified chamber.[7] Optimal incubation time should be determined empirically.

  • Reaction Termination:

    • Stop the enzymatic reaction by washing the slides thoroughly with wash buffer.

III. Immunostaining
  • Endogenous Peroxidase Blocking:

    • Incubate sections in a 3% hydrogen peroxide solution for 10-15 minutes at room temperature to block endogenous peroxidase activity.[4][5]

    • Rinse with wash buffer two times for 5 minutes each.[4]

  • Blocking Non-Specific Binding:

    • Apply a blocking solution (e.g., 1% BSA or 5% normal serum from the species of the secondary antibody) and incubate for 30-60 minutes at room temperature.[8]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in an antibody diluent.

    • Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with wash buffer three times for 5 minutes each.

    • Apply a biotinylated or HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[4]

  • Detection:

    • Wash slides with wash buffer three times for 5 minutes each.

    • If using a biotinylated secondary antibody, apply Streptavidin-HRP and incubate for 30 minutes at room temperature.

    • Wash slides with wash buffer three times for 5 minutes each.

    • Apply a chromogen substrate solution, such as 3,3'-Diaminobenzidine (DAB), and incubate until the desired stain intensity develops (typically 1-10 minutes).[9]

    • Stop the reaction by immersing the slides in distilled water.[9]

IV. Counterstaining, Dehydration, and Mounting
  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.[4]

    • Rinse thoroughly with running tap water.[4]

  • Dehydration:

    • Immerse slides sequentially in 70%, 95%, and 100% ethanol for 5 minutes each.[4]

    • Immerse slides in two changes of xylene for 5 minutes each.[4]

  • Mounting:

    • Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles.

    • Allow the mounting medium to dry before microscopic examination.

References

Application Notes and Protocols: Western Blot for Downstream Targets of 4-Hydroxynonenal (HNE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxynonenal (HNE) is a major bioactive aldehyde generated during the peroxidation of ω-6 polyunsaturated fatty acids.[1] It is a significant biomarker of oxidative stress and functions as a signaling molecule that can modulate various cellular pathways.[1][2] HNE exerts its effects primarily by forming adducts with proteins, thereby altering their structure and function.[3][4] This document provides detailed protocols for assessing the impact of HNE on key downstream signaling pathways using Western blot analysis.

Important Clarification: The compound BAY-678 is a potent and selective inhibitor of Human Neutrophil Elastase (HNE) , a serine protease involved in inflammatory processes.[5][6][7] It is crucial to distinguish this enzyme from 4-Hydroxynonenal (HNE) , the lipid peroxidation product. As such, this compound is not the appropriate inhibitor for studying the downstream effects of 4-Hydroxynonenal. These application notes will focus on the downstream targets of 4-Hydroxynonenal and the general methodology to study them via Western blot.

Key Downstream Signaling Pathways of 4-Hydroxynonenal

HNE has been shown to modulate several critical signaling pathways, often in a concentration-dependent manner.[2] The primary targets for Western blot analysis when studying HNE-mediated effects include:

  • NF-κB Pathway: At low concentrations, HNE can activate the NF-κB signaling pathway by activating IKK, leading to pro-inflammatory gene expression.[2][8] Conversely, higher concentrations of HNE have been shown to inhibit NF-κB.[8]

  • Nrf2 Pathway: HNE can activate the Nrf2 signaling pathway, a key regulator of the antioxidant response.[2][3] This activation occurs through various kinases, including protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs).[2]

  • MAPK Pathway: HNE is known to activate several components of the MAPK signaling cascades, including JNK, p38, and ERK.[9][10] These pathways are involved in cellular processes such as proliferation, differentiation, and apoptosis.

  • Akt/mTOR Pathway: HNE has been shown to activate the Akt/mTORC1 signaling pathway, which is central to cell growth and survival.[2][8]

  • Src Kinase: HNE can form adducts with and activate Src, a non-receptor tyrosine kinase, leading to the activation of downstream pro-inflammatory signaling.[9]

Experimental Protocols

General Workflow for Western Blot Analysis of HNE Downstream Targets

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Data Analysis cell_culture 1. Cell Seeding and Growth treatment 2. Treatment with HNE (and/or appropriate inhibitor) cell_culture->treatment lysis 3. Cell Lysis and Protein Extraction treatment->lysis quantification 4. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer to Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Detection and Imaging secondary_ab->detection densitometry 11. Densitometry Analysis detection->densitometry normalization 12. Normalization to Loading Control densitometry->normalization G cluster_0 Pro-inflammatory & Stress Response cluster_1 Antioxidant Response & Survival HNE 4-Hydroxynonenal (HNE) IKK IKK HNE->IKK p38 p38 MAPK HNE->p38 JNK JNK HNE->JNK Src Src HNE->Src PI3K PI3K HNE->PI3K Nrf2 Nrf2 HNE->Nrf2 NFkB NF-κB IKK->NFkB Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression NFkB->Pro-inflammatory\nGene Expression Inflammation, Apoptosis Inflammation, Apoptosis p38->Inflammation, Apoptosis AP1 AP-1 JNK->AP1 Apoptosis, Proliferation Apoptosis, Proliferation AP1->Apoptosis, Proliferation Pro-inflammatory Signaling Pro-inflammatory Signaling Src->Pro-inflammatory Signaling Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth, Survival Cell Growth, Survival mTOR->Cell Growth, Survival ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant Gene\nExpression Antioxidant Gene Expression ARE->Antioxidant Gene\nExpression

References

Application Notes and Protocols for Studying NETosis In Vitro with BAY-678

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil Extracellular Trap (NET) formation, or NETosis, is a unique form of cell death where neutrophils release a web-like structure of decondensed chromatin, histones, and granular proteins to trap and kill pathogens. While crucial for host defense, excessive NETosis is implicated in the pathophysiology of various inflammatory and autoimmune diseases. A key enzyme in this process is Neutrophil Elastase (NE), a serine protease that translocates from azurophilic granules to the nucleus to facilitate chromatin decondensation by cleaving histones.

BAY-678 is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE), making it a valuable research tool for investigating the role of NE in NETosis and for screening potential therapeutic agents that target this pathway.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound to study NETosis in vitro.

Mechanism of Action of this compound in the Context of NETosis

This compound is an orally bioavailable and highly selective inhibitor of human neutrophil elastase with an IC50 of 20 nM.[1][2][3][4][5] Its mechanism of action in the context of NETosis is the direct inhibition of NE's enzymatic activity. By binding to NE, this compound prevents the cleavage of histones and other nuclear proteins, a critical step for chromatin decondensation. This ultimately blocks the formation and release of NETs. Its high selectivity, with over 2,000-fold greater affinity for HNE compared to 21 other serine proteases, ensures that observed effects are specifically due to the inhibition of NE.[1]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Target Human Neutrophil Elastase (HNE)[1][2][3][4][5]
IC50 20 nM[1][2][3][4][5]
Ki 15 nM[6]
Molecular Weight 400.35 g/mol [7]
Formula C20H15F3N4O2[7]
Solubility Soluble to 100 mM in DMSO[5][7]
Cell Permeability Yes[1][2][3][4]

Table 2: Common In Vitro Inducers of NETosis

InducerTypical ConcentrationIncubation Time
Phorbol 12-myristate 13-acetate (PMA) 20 - 100 nM2 - 4 hours
Ionomycin 1 - 5 µM2 - 4 hours
Lipopolysaccharide (LPS) 100 ng/mL - 1 µg/mL2 - 4 hours
Calcium Ionophore (A23187) 1 - 5 µM2 - 4 hours

Table 3: Recommended Concentration Range for this compound in NETosis Inhibition Assays

Concentration RangeRationale
100 nM - 1 µM This range is approximately 5 to 50 times the IC50 of this compound, which is a common starting point for cell-based assays to ensure target engagement.
1 µM - 10 µM Higher concentrations can be used to establish a dose-response curve and ensure maximal inhibition. It is advisable to perform a cytotoxicity assay to rule out off-target effects at higher concentrations.

Signaling Pathway of NE-Dependent NETosis and Inhibition by this compound

NETosis_Pathway cluster_activation Neutrophil Activation cluster_cell Neutrophil cluster_inhibition Inhibition PMA PMA PKC PKC Activation PMA->PKC ROS ROS Production (NADPH Oxidase) PKC->ROS NE_translocation NE Translocation (Granule to Nucleus) ROS->NE_translocation Histone_cleavage Histone Cleavage & Chromatin Decondensation NE_translocation->Histone_cleavage NET_release NET Release Histone_cleavage->NET_release BAY678 This compound BAY678->NE_translocation Inhibits NE Activity Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis isolate_neutrophils Isolate Human Neutrophils preincubate Pre-incubate Neutrophils with this compound or Vehicle isolate_neutrophils->preincubate prepare_reagents Prepare this compound, PMA, and Staining Reagents prepare_reagents->preincubate induce_netosis Induce NETosis with PMA preincubate->induce_netosis incubate Incubate for 2-4 hours induce_netosis->incubate quantify_nets Quantify NETs (e.g., Sytox Green Assay) incubate->quantify_nets visualize_nets Visualize NETs (Immunofluorescence Microscopy) incubate->visualize_nets data_analysis Data Analysis and Comparison quantify_nets->data_analysis visualize_nets->data_analysis Logical_Relationship cluster_process NETosis Process cluster_intervention Intervention cluster_outcome Outcome NE_Activity Neutrophil Elastase Activity is Essential Chromatin_Decondensation Chromatin Decondensation NE_Activity->Chromatin_Decondensation No_Decondensation No Chromatin Decondensation NET_Formation NET Formation Chromatin_Decondensation->NET_Formation BAY678 This compound Application NE_Inhibition Inhibition of Neutrophil Elastase BAY678->NE_Inhibition NE_Inhibition->NE_Activity NE_Inhibition->No_Decondensation No_NETs Inhibition of NET Formation No_Decondensation->No_NETs

References

Troubleshooting & Optimization

BAY-678 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-678, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, orally bioavailable, and cell-permeable inhibitor of human neutrophil elastase (HNE).[1][2][3][4] HNE is a serine protease involved in various inflammatory diseases.[2][5][6] By inhibiting HNE, this compound can modulate inflammatory responses, making it a compound of interest for studying and potentially treating conditions like acute lung injury and pulmonary hypertension.[1][5][6]

Q2: What are the known solubility characteristics of this compound?

A2: this compound is a poorly water-soluble compound. Its racemate is described as insoluble in water ( < 0.1 mg/mL). It exhibits good solubility in organic solvents such as DMSO and ethanol. Due to its low aqueous solubility, researchers often encounter difficulties in preparing aqueous stock solutions and formulations for in vitro and in vivo experiments.

Q3: Are the pKa and logP values for this compound publicly available?

Troubleshooting Guide: Addressing this compound Solubility Issues

This guide provides step-by-step solutions to common solubility problems encountered during experiments with this compound.

Issue 1: Precipitation of this compound in Aqueous Buffers

Cause: Direct dilution of a high-concentration DMSO stock of this compound into an aqueous buffer can cause the compound to precipitate out of solution due to its hydrophobic nature.

Solutions:

  • Use of Co-solvents: For in vivo studies, a co-solvent system is often necessary. A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to add and mix each solvent sequentially to ensure proper dissolution.

  • Lowering the Final Concentration: If experimentally permissible, reducing the final concentration of this compound in the aqueous solution can prevent precipitation.

  • pH Adjustment (with caution): While the pKa is unknown, slight adjustments to the buffer pH (if compatible with the experimental system) might marginally improve solubility. However, given its likely neutral nature, the effect may be limited.

Issue 2: Difficulty in Preparing a Stock Solution for In Vivo Dosing

Cause: The high lipophilicity of this compound makes it challenging to prepare a stable and injectable formulation for animal studies.

Solutions:

  • Co-Solvent Formulations: As mentioned, multi-component solvent systems are effective. The table below provides established protocols.

  • Use of Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been used to prepare a suspended solution of the this compound racemate.

  • Lipid-Based Formulations: For oral administration, formulating this compound in an oil-based vehicle like corn oil can be a viable strategy.

Issue 3: Compound Aggregation in Solution

Cause: Poorly soluble compounds can form aggregates in aqueous solutions, which can affect experimental results and reduce the effective concentration of the active monomeric form.

Solutions:

  • Inclusion of Surfactants: Non-ionic surfactants like Tween-80 or Polysorbate 80 can help to prevent aggregation by forming micelles that solubilize the hydrophobic compound.[7]

  • Sonication: Gentle sonication can help to break up aggregates and improve the homogeneity of the solution. However, care should be taken as prolonged sonication can generate heat and potentially degrade the compound.

  • Filtration: Filtering the final solution through a 0.22 µm filter can remove larger aggregates, but this may also reduce the overall concentration of the compound if significant aggregation has occurred.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the solubility and formulation of this compound.

Table 1: Solubility of this compound in Organic Solvents

SolventSolubility
DMSO≥ 100 mg/mL
Ethanol≥ 4.76 mg/mL

Data sourced from publicly available information.

Table 2: Recommended Formulations for In Vivo Studies

Formulation ComponentsAchieved ConcentrationSolution AppearanceNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear SolutionSolvents must be added and mixed in sequence.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear SolutionMay require warming to achieve full dissolution.
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLSuspended SolutionRequires sonication. Suitable for oral and intraperitoneal injection.

Protocols are based on information for this compound and its racemate.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation using Co-solvents

Objective: To prepare a clear solution of this compound for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO to the tube to dissolve the this compound completely. Vortex thoroughly to ensure a clear stock solution.

  • In a separate tube, add the required volume of PEG300.

  • Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing. Mix until the solution is homogeneous.

  • Add Tween-80 to the mixture and vortex until fully incorporated.

  • Finally, add the saline to the mixture to reach the final desired volume and concentration. Vortex thoroughly.

  • Visually inspect the solution to ensure it is clear and free of precipitation before use.

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) of a Poorly Soluble Compound

Objective: To enhance the dissolution rate and apparent solubility of a hydrophobic compound like this compound by creating an amorphous solid dispersion.

Materials:

  • Poorly soluble compound (e.g., this compound)

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator or spray dryer

  • Mortar and pestle

Procedure (Solvent Evaporation Method):

  • Dissolve the poorly soluble compound and the chosen hydrophilic polymer in a suitable organic solvent. The ratio of drug to polymer should be optimized (e.g., 1:1, 1:2, 1:5 w/w).

  • Ensure complete dissolution of both components to form a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to minimize thermal degradation.

  • Once the solvent is fully evaporated, a solid film or powder will be formed on the wall of the flask.

  • Scrape the solid dispersion from the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • The resulting amorphous solid dispersion can then be used for dissolution studies or formulated into solid dosage forms.

Visualizations

Human Neutrophil Elastase (HNE) Signaling Pathway

The following diagram illustrates a signaling cascade initiated by Human Neutrophil Elastase (HNE), which can be inhibited by this compound. This pathway leads to the transcription of MUC1, a mucin protein involved in inflammatory responses in airway epithelial cells.

HNE_Signaling_Pathway HNE Human Neutrophil Elastase (HNE) PKC_delta PKCδ HNE->PKC_delta Duox1 Duox1 PKC_delta->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TACE (TNF-α Converting Enzyme) ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha TNFR1 TNFR1 TNF_alpha->TNFR1 ERK1_2 ERK1/2 TNFR1->ERK1_2 Sp1 Sp1 ERK1_2->Sp1 MUC1_Transcription MUC1 Gene Transcription Sp1->MUC1_Transcription BAY_678 This compound BAY_678->HNE

Caption: Signaling pathway of HNE leading to MUC1 transcription, inhibited by this compound.

Troubleshooting Workflow for this compound Solubility Issues

This diagram outlines a logical workflow for addressing common solubility problems with this compound.

Troubleshooting_Workflow Start Start: Need to prepare an aqueous solution of this compound Check_Concentration Is the final concentration as low as experimentally possible? Start->Check_Concentration Precipitation_Observed Precipitation or Cloudiness Observed? Check_Concentration->Precipitation_Observed Yes Reassess Reassess Experimental Parameters or Consider Amorphous Solid Dispersion Check_Concentration->Reassess No Use_CoSolvent Use a Co-solvent System (e.g., DMSO/PEG300/Tween-80/Saline) Precipitation_Observed->Use_CoSolvent Yes Success Success: Clear, Stable Solution Precipitation_Observed->Success No Add_Surfactant Incorporate a Surfactant (e.g., Tween-80) Use_CoSolvent->Add_Surfactant If aggregation is suspected Sonication Apply Gentle Sonication Use_CoSolvent->Sonication Consider_Cyclodextrin Consider Cyclodextrin Formulation (e.g., SBE-β-CD) Consider_Cyclodextrin->Reassess If still unsuccessful Add_Surfactant->Sonication Sonication->Precipitation_Observed Still Precipitates Sonication->Consider_Cyclodextrin Persistent Issues

References

BAY-678 off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BAY-678 in kinase assays. This compound is a potent and highly selective inhibitor of human neutrophil elastase (HNE), a serine protease. Current data indicates a very clean profile against kinases; however, this guide offers troubleshooting advice and best practices for addressing potential off-target concerns in your experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to have off-target effects on kinases?

A1: this compound is characterized as a highly selective inhibitor of human neutrophil elastase (HNE).[1][2][3][4] Extensive selectivity screening has shown it to be over 2,000-fold more selective for HNE compared to a panel of 21 other serine proteases.[1][4] According to the Chemical Probes Portal, this compound was tested against a Bayer in-house kinase panel of 7 kinases at a high concentration of 20 µM and was found to be "clean," indicating no significant inhibition.[5] Therefore, based on available data, this compound is not expected to have significant off-target effects on kinases.

Q2: I am observing an unexpected phenotype in my cell-based assay that could be explained by kinase inhibition. Could this compound be the cause?

A2: While direct kinase inhibition by this compound is unlikely based on current data, it is crucial to consider several factors when troubleshooting unexpected results:

  • Primary Target Effects: The observed phenotype may be a downstream consequence of HNE inhibition in your specific cellular context. HNE has various substrates, and its inhibition can lead to complex biological responses.

  • Compound Purity and Handling: Ensure the purity of your this compound stock and that it has been stored correctly to avoid degradation.[1] Improper handling or contaminants could lead to spurious results.

  • Experimental Controls: The use of an inactive enantiomer, if available, can be a valuable negative control to distinguish between on-target and off-target effects.[4]

  • Cell Line Specificity: The expression profile of proteases and kinases in your specific cell line could theoretically influence sensitivity to off-target effects, although this is not documented for this compound.

Q3: How can I experimentally test for off-target kinase effects of this compound in my system?

A3: If you suspect off-target kinase activity, a systematic approach is recommended:

  • Kinase Profiling: The most direct method is to screen this compound against a broad panel of kinases. Commercial services offer profiling against hundreds of kinases at various ATP concentrations. This can provide a definitive answer regarding off-target kinase interactions.

  • Dose-Response Analysis: Perform a careful dose-response curve for your observed phenotype. If the effect is off-target, the IC50 for the phenotype may differ significantly from the IC50 for HNE inhibition (20 nM).[1][2][3][4][5]

  • Washout Experiment: If the compound's binding is reversible, washing out this compound from your cells should lead to a reversal of the observed phenotype.

  • Use of Structurally Unrelated HNE Inhibitors: To confirm that the observed effect is due to HNE inhibition, test other potent and selective HNE inhibitors with different chemical scaffolds. If they produce the same phenotype, it is more likely an on-target effect.

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE).[1][2][3][4] HNE is a serine protease involved in a variety of physiological and pathological processes, including inflammation and tissue remodeling.[2] this compound binds to HNE and inhibits its enzymatic activity.

Kinase Selectivity Profile of this compound

The following table summarizes the publicly available data on the kinase selectivity of this compound.

Kinase PanelConcentration TestedResultsSource
Bayer In-house Kinase Panel (7 kinases)20 µMNo significant inhibition ("clean")Chemical Probes Portal[5]

Serine Protease Selectivity Profile of this compound

For comparison, the high selectivity of this compound against its intended target class is presented below.

TargetIC50 (nM)Selectivity vs. HNEAssay Type
Human Neutrophil Elastase (HNE)20-Biochemical Neutrophil Elastase Assay[5]
21 other Serine Proteases> 30,000> 2,000-foldBiochemical Assays[1][4]

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (Example)

This is a general protocol for assessing the inhibitory activity of a compound against a specific kinase. It is recommended to use a commercial kinase profiling service for broad screening.

  • Reagents:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (at Km or a fixed concentration, e.g., 10 µM)

    • Assay buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)

    • This compound stock solution (in DMSO)

    • Positive control inhibitor

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, etc.)

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a multi-well plate, add the kinase and the diluted this compound (or control). Incubate for a recommended period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Diagrams

This compound Mechanism of Action and Selectivity

BAY678_Mechanism cluster_main This compound Action cluster_selectivity Selectivity Profile BAY678 This compound HNE Human Neutrophil Elastase (HNE) BAY678->HNE Inhibits OtherProteases Other Serine Proteases BAY678->OtherProteases No Significant Inhibition Kinases Kinases BAY678->Kinases No Significant Inhibition Proteolysis Proteolysis of Substrates HNE->Proteolysis Catalyzes Inflammation Inflammation & Tissue Damage Proteolysis->Inflammation Troubleshooting_Workflow start Unexpected Phenotype Observed with this compound check_on_target Is the phenotype consistent with HNE inhibition? start->check_on_target confirm_purity Verify Compound Purity and Handling check_on_target->confirm_purity No dose_response Perform Dose-Response Analysis check_on_target->dose_response Yes confirm_purity->dose_response compare_ic50 IC50 for phenotype ≈ IC50 for HNE (20 nM)? dose_response->compare_ic50 on_target Likely On-Target Effect compare_ic50->on_target Yes off_target_investigation Investigate Potential Off-Target Effects compare_ic50->off_target_investigation No kinase_profiling Broad Kinase Profiling off_target_investigation->kinase_profiling other_inhibitors Test Structurally Unrelated HNE Inhibitors off_target_investigation->other_inhibitors

References

Overcoming BAY-678 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-678. Our aim is to help you overcome common challenges, particularly the issue of precipitation in stock solutions, to ensure the reliability and reproducibility of your experiments.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide addresses the common issue of this compound precipitation from stock solutions in a question-and-answer format.

Question: My this compound precipitated out of my DMSO stock solution. What should I do?

Answer: Precipitation of this compound from a DMSO stock solution can often be resolved. First, visually inspect the solution to confirm that it is indeed precipitation and not microbial contamination. If it is a precipitate, you can try to redissolve the compound by gently warming the vial in a water bath (not exceeding 37°C) and vortexing or sonicating the solution.[1][2] It is crucial to use anhydrous DMSO, as absorbed moisture can significantly decrease the solubility of many organic compounds.[1]

If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.

Question: I've managed to redissolve the this compound precipitate. Is the stock solution still usable?

Answer: Once redissolved, the stock solution may be usable, but it is critical to ensure the compound has not degraded. We recommend running a quality control check, such as HPLC, to confirm the purity and concentration of your stock. If you observe that the compound repeatedly precipitates after temperature changes (e.g., freeze-thaw cycles), it is advisable to prepare a fresh stock solution and aliquot it to minimize these cycles.

Question: How can I prevent this compound from precipitating in the first place?

Answer: Proactive measures can significantly reduce the likelihood of precipitation:

  • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can lead to precipitation. Use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle to prepare your stock solutions.[1][2]

  • Proper Storage: Store your this compound stock solutions at the recommended temperature. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 2 years), -80°C is recommended.[1]

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can promote precipitation, aliquot your stock solution into smaller, single-use volumes.

  • Prepare Solutions at an Appropriate Concentration: While this compound is highly soluble in DMSO, preparing solutions at the upper limit of solubility can increase the risk of precipitation with slight temperature changes. If you are consistently facing issues, consider preparing a slightly less concentrated stock solution.

Question: My this compound stock is clear in DMSO, but it precipitates when I dilute it in my aqueous experimental buffer. How can I solve this?

Answer: This is a common issue when diluting a DMSO stock into an aqueous medium. To prevent this:

  • Perform Serial Dilutions in DMSO: Before adding the compound to your aqueous buffer, perform an intermediate dilution of your concentrated stock in DMSO. This will lower the final concentration of DMSO in your aqueous solution.

  • Use Co-solvents: For in vivo or certain in vitro experiments, using a co-solvent system can help maintain solubility. Formulations including PEG300, Tween-80, or corn oil have been used for this compound.[1][2]

  • Increase the Final DMSO Concentration (with caution): If your experimental system allows, you can slightly increase the final percentage of DMSO in your aqueous solution. However, it is crucial to include a vehicle control with the same final DMSO concentration to account for any solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][3][4]

Q2: What is the solubility of this compound in common solvents?

A2: this compound exhibits good solubility in DMSO. The reported solubility in ethanol is lower. Please refer to the data table below for more details.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For optimal stability, stock solutions of this compound should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1] It is highly recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Q4: Can I use heat to dissolve this compound?

A4: Gentle heating in a water bath (up to 37°C) along with sonication can be used to aid in the dissolution of this compound if precipitation is observed.[1][2] Avoid excessive heat, as it may degrade the compound.

Q5: Is this compound stable in aqueous solutions?

A5: Like many small molecule inhibitors, this compound may have limited stability in aqueous solutions over extended periods. It is best practice to prepare fresh dilutions in your aqueous buffer from a DMSO stock solution for each experiment.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 100 mg/mL≥ 249.78 mMHygroscopic; use newly opened DMSO for best results.[1]
DMSO40.03 mg/mL100 mM
DMSO20 mg/mL-At 25°C.[3]
Ethanol≥ 4.76 mg/mL≥ 11.89 mM
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 6.24 mMClear solution for in vivo use.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 6.24 mMClear solution for in vivo use.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weigh this compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.0035 mg of this compound (Molecular Weight: 400.35 g/mol ).

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution with 4.0035 mg of this compound, add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes in a water bath sonicator. Gentle warming in a 37°C water bath can also be applied if necessary.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Mandatory Visualizations

G start Precipitation Observed in this compound Stock check_contamination Microbial Contamination? start->check_contamination redissolve Attempt to Redissolve: - Gentle Warming (≤37°C) - Vortexing - Sonication check_contamination->redissolve No discard Discard and Prepare Fresh Stock check_contamination->discard Yes check_dissolution Does it Redissolve? redissolve->check_dissolution qc_check Optional: Quality Control (e.g., HPLC) to check purity check_dissolution->qc_check Yes prepare_fresh Prepare Fresh Stock Solution check_dissolution->prepare_fresh No use_solution Use Solution (Aliquot to prevent recurrence) qc_check->use_solution preventative_measures Implement Preventative Measures: - Use Anhydrous DMSO - Aliquot New Stock - Store Properly (-80°C) prepare_fresh->preventative_measures

Caption: Troubleshooting workflow for this compound precipitation.

HNE_Signaling_Pathway BAY678 This compound HNE Human Neutrophil Elastase (HNE) BAY678->HNE Inhibition TLR4 TLR4 Activation HNE->TLR4 EGFR EGFR Activation HNE->EGFR ECM Extracellular Matrix (Elastin, Collagen) HNE->ECM NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway EGFR->MAPK CXCL8 Increased CXCL8 (IL-8) Expression NFkB->CXCL8 MAPK->CXCL8 Inflammation Inflammation & Tissue Damage CXCL8->Inflammation Degradation Matrix Degradation ECM->Degradation Degradation->Inflammation

Caption: Simplified signaling pathway of Human Neutrophil Elastase (HNE).

References

Minimizing BAY-678 toxicity in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the long-term use of BAY-678 in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does its selectivity relate to potential toxicity?

This compound is a highly potent and selective, cell-permeable inhibitor of human neutrophil elastase (HNE) with an IC50 of 20 nM.[1][2] Its high selectivity, with over 2,000-fold greater affinity for HNE compared to a panel of 21 other serine proteases, suggests a lower probability of off-target effects that could contribute to cytotoxicity.[1][2] However, long-term exposure to any small molecule inhibitor in cell culture warrants careful monitoring for potential impacts on cell health.

Q2: What are the known downstream effects of HNE inhibition by this compound?

Human neutrophil elastase (HNE) is a serine protease involved in various inflammatory signaling pathways. By inhibiting HNE, this compound can modulate these pathways. For instance, HNE has been shown to induce the proliferation of airway smooth muscle cells through the ERK signaling pathway and upregulation of cyclin D1. In lung epithelial cells, HNE can trigger a complex signaling cascade involving Protein Kinase Cδ (PKCδ), dual oxidase 1 (Duox1), reactive oxygen species (ROS), TNF-α–converting enzyme (TACE), TNF-α, TNF receptor 1 (TNFR1), and ERK1/2, ultimately leading to Sp1 activation and MUC1 transcription. Therefore, treatment with this compound is expected to attenuate these HNE-mediated effects.

Q3: What is a recommended starting concentration range for long-term experiments with this compound?

For long-term cell culture, it is crucial to use the lowest concentration of this compound that achieves the desired biological effect while minimizing potential cytotoxicity. A general recommendation for small molecule inhibitors is to start with concentrations around the in vitro IC50 or Ki value and perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.[3] For this compound, with an IC50 of 20 nM for HNE, a starting range of 10 nM to 100 nM would be appropriate for initial optimization studies. It is important to note that cell-based potency can be different from biochemical potency, and concentrations up to 1-10 µM might be necessary for cellular assays.[3] However, concentrations exceeding 10 µM are more likely to induce non-specific effects.[3]

Q4: How can I prepare and store this compound for cell culture experiments?

This compound is typically supplied as a powder. For cell culture use, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C for up to one year or -80°C for up to two years.[1][2] When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. To avoid precipitation, ensure the final DMSO concentration in the culture medium is low, typically below 0.1%.

Troubleshooting Guides

Issue 1: Decreased Cell Viability or Proliferation Over Time

Possible Causes:

  • Direct Cytotoxicity of this compound: Although highly selective, prolonged exposure to higher concentrations of this compound may impact cell health.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.

  • Nutrient Depletion: Increased metabolic activity or changes in proliferation rates can lead to faster depletion of essential nutrients from the culture medium.

  • Accumulation of Toxic Metabolites: Normal cellular metabolism can lead to the buildup of waste products in the medium, which can become toxic over time.

Solutions:

  • Optimize this compound Concentration: Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experiment duration. (See Experimental Protocol 1).

  • Minimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible (ideally ≤ 0.1%). Run a solvent-only control to assess its specific effect on your cells.

  • Regular Media Changes: For long-term experiments, change the culture medium containing fresh this compound every 2-3 days to replenish nutrients and remove metabolic waste.

  • Monitor Cell Morphology: Regularly observe your cells under a microscope for any changes in morphology, such as rounding, detachment, or the appearance of vacuoles, which can be early indicators of stress or toxicity.

Issue 2: Signs of Oxidative Stress or Apoptosis

Possible Causes:

  • Induction of Reactive Oxygen Species (ROS): Some small molecule inhibitors can interfere with mitochondrial function, leading to the production of ROS.[4]

  • Activation of Apoptotic Pathways: Cellular stress can trigger programmed cell death (apoptosis).

Solutions:

  • Assess Oxidative Stress: Measure intracellular ROS levels using fluorescent probes like DCFDA or MitoSOX Red. (See Experimental Protocol 2).

  • Evaluate Mitochondrial Health: Monitor mitochondrial membrane potential using dyes like TMRE or JC-1. A decrease in membrane potential can be an early indicator of mitochondrial dysfunction.[5] (See Experimental Protocol 3).

  • Perform Apoptosis Assays: Use assays like Annexin V/Propidium Iodide (PI) staining or caspase activity assays to detect and quantify apoptotic cells.[1][6][7] (See Experimental Protocol 4).

  • Consider Antioxidant Co-treatment: If oxidative stress is confirmed, co-treatment with a low concentration of an antioxidant like N-acetylcysteine (NAC) could be considered, though this may interfere with the experimental question.

Issue 3: Inconsistent or Unreliable Experimental Results

Possible Causes:

  • Compound Instability: this compound may degrade in culture medium over time, leading to a decrease in its effective concentration.

  • Cell Line Instability: Long-term culture can lead to genetic drift and phenotypic changes in cell lines.

  • Off-Target Effects: Although highly selective, at higher concentrations, the possibility of off-target effects cannot be entirely ruled out.[8][9]

Solutions:

  • Frequent Media and Compound Renewal: As mentioned, regular media changes with freshly diluted this compound will help maintain a consistent concentration.

  • Cell Line Authentication: Regularly authenticate your cell line using methods like STR profiling to ensure its identity.

  • Use an Inactive Control: If available, use an inactive enantiomer or a structurally similar but inactive analog of this compound as a negative control to distinguish specific from non-specific effects.

  • Monitor Target Engagement: If possible, periodically assess the inhibition of HNE activity in your cell-based assay to confirm that this compound remains effective over the course of the experiment.

Quantitative Data Summary

The following tables provide examples of how to structure and present quantitative data from key toxicity and viability assays. The data presented here is hypothetical and should be replaced with your experimental results.

Table 1: Effect of this compound on Cell Viability (MTT Assay) after 7 Days of Continuous Exposure

Cell LineThis compound Concentration (nM)% Viability (Mean ± SD)
A5490 (Vehicle Control)100 ± 5.2
1098.1 ± 4.8
5095.3 ± 6.1
10092.5 ± 5.5
50085.7 ± 7.3
100078.2 ± 8.1
BEAS-2B0 (Vehicle Control)100 ± 4.5
1099.2 ± 3.9
5097.8 ± 4.2
10094.1 ± 5.0
50088.3 ± 6.8
100081.5 ± 7.5

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining) after 5 Days of Continuous Exposure

Cell LineThis compound Concentration (nM)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)
A5490 (Vehicle Control)2.1 ± 0.81.5 ± 0.5
1002.5 ± 1.11.8 ± 0.7
10005.8 ± 2.34.2 ± 1.9
BEAS-2B0 (Vehicle Control)1.9 ± 0.61.2 ± 0.4
1002.2 ± 0.91.5 ± 0.6
10004.9 ± 2.13.8 ± 1.5

Table 3: Effect of this compound on Mitochondrial Membrane Potential (TMRE Assay) after 3 Days of Continuous Exposure

Cell LineThis compound Concentration (nM)Relative TMRE Fluorescence (% of Control) (Mean ± SD)
A5490 (Vehicle Control)100 ± 8.1
10097.4 ± 7.5
100089.2 ± 9.3
BEAS-2B0 (Vehicle Control)100 ± 7.2
10098.1 ± 6.8
100091.5 ± 8.5

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assessment using MTT Assay

This protocol is a general guideline for assessing the effect of long-term this compound exposure on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. Include a vehicle-only control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Long-Term Incubation: Incubate the cells for the desired long-term duration (e.g., 3, 5, 7, or more days).

  • Media and Compound Renewal: Every 2-3 days, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle control.

  • MTT Assay:

    • At the end of the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Add 100 µL of MTT solubilization solution to each well.

    • Incubate the plate overnight at 37°C in a humidified chamber to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the use of a general ROS indicator for assessing oxidative stress.

Materials:

  • Cells cultured with this compound as described in Protocol 1.

  • DCFDA or other suitable ROS detection reagent.

  • HBSS (Hank's Balanced Salt Solution) or other suitable buffer.

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Treatment: Culture cells with desired concentrations of this compound for the intended duration.

  • Staining:

    • Remove the culture medium and wash the cells once with pre-warmed HBSS.

    • Add the ROS detection reagent diluted in HBSS to the cells.

    • Incubate for the time recommended by the manufacturer (typically 30-60 minutes) at 37°C, protected from light.

  • Data Acquisition:

    • Plate Reader: Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Flow Cytometer: Harvest the cells, resuspend in a suitable buffer, and analyze the fluorescence intensity.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the relative change in ROS production.

Protocol 3: Assessment of Mitochondrial Membrane Potential

This protocol provides a method to evaluate changes in mitochondrial health.

Materials:

  • Cells cultured with this compound.

  • TMRE (Tetramethylrhodamine, Ethyl Ester) or other potentiometric dye.

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.

  • Fluorescence microscope, plate reader, or flow cytometer.

Procedure:

  • Cell Treatment: Culture cells with this compound for the desired time.

  • Staining:

    • Add TMRE directly to the culture medium at a final concentration of 10-100 nM.

    • Incubate for 15-30 minutes at 37°C.

  • Data Acquisition:

    • Microscopy: Visualize the cells directly to observe changes in mitochondrial fluorescence.

    • Plate Reader/Flow Cytometer: Wash the cells with pre-warmed medium and measure the fluorescence.

  • Data Analysis: Quantify the fluorescence intensity and compare treated samples to the vehicle control. A decrease in fluorescence indicates mitochondrial depolarization.

Protocol 4: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This is a standard flow cytometry-based method to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[7]

Materials:

  • Cells cultured with this compound.

  • Annexin V-FITC (or other fluorophore conjugate).

  • Propidium Iodide (PI).

  • Annexin V Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA), and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

HNE_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HNE Human Neutrophil Elastase (HNE) CellSurface Cell Surface Interaction HNE->CellSurface PKC_delta PKCδ CellSurface->PKC_delta Activates TNFR1 TNFR1 ERK ERK1/2 TNFR1->ERK Duox1 Duox1 PKC_delta->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha Cleaves pro-TNF-α TNF_alpha->TNFR1 Binds Sp1 Sp1 ERK->Sp1 Activates MUC1_Transcription MUC1 Gene Transcription Sp1->MUC1_Transcription Promotes BAY678 This compound BAY678->HNE Inhibits

Caption: Signaling pathway of Human Neutrophil Elastase (HNE) leading to MUC1 gene transcription.

LongTerm_Toxicity_Workflow cluster_setup Experimental Setup cluster_assessment Toxicity Assessment cluster_analysis Data Analysis & Interpretation Start Start: Seed Cells Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Long-Term Incubation (with media changes) Treatment->Incubation Viability Cell Viability Assays (e.g., MTT, Resazurin) Incubation->Viability Apoptosis Apoptosis Assays (e.g., Annexin V/PI) Incubation->Apoptosis Mitochondria Mitochondrial Health Assays (e.g., TMRE, MitoSOX) Incubation->Mitochondria ROS Oxidative Stress Assays (e.g., DCFDA) Incubation->ROS Analysis Analyze Data & Determine Non-Toxic Concentration Range Viability->Analysis Apoptosis->Analysis Mitochondria->Analysis ROS->Analysis End End: Optimized Protocol Analysis->End

Caption: Experimental workflow for assessing long-term toxicity of this compound in cell culture.

References

Technical Support Center: BAY-678 Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE), in preclinical research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving this compound in various animal strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable and highly selective inhibitor of human neutrophil elastase (HNE). HNE is a serine protease implicated in the pathology of various inflammatory diseases. By inhibiting HNE, this compound can mitigate tissue damage and inflammation in preclinical models of diseases such as acute lung injury (ALI) and pulmonary hypertension (PH).

Q2: In which animal models has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in rodent models of lung diseases. Specifically, it has shown beneficial effects in models of acute lung injury and pulmonary hypertension in both rats and mice.[1]

Q3: What are the key differences in pharmacokinetics for small molecules like this compound between mice and rats?

Q4: How should I prepare this compound for oral administration in animal studies?

A4: A common vehicle for oral administration of compounds like this compound in preclinical studies is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) in water. It is essential to ensure the compound is uniformly suspended before each administration to guarantee accurate dosing.

Troubleshooting Guide

Issue 1: Inconsistent or lack of efficacy in our animal model.

  • Possible Cause 1: Inappropriate Dosage. The optimal dose of this compound can vary significantly between different animal strains and disease models.

    • Recommendation: Conduct a dose-response study to determine the optimal effective dose for your specific animal strain and experimental model. Start with a dose range reported in the literature for similar neutrophil elastase inhibitors and adjust based on your findings.

  • Possible Cause 2: Suboptimal Dosing Frequency. The half-life of this compound in your animal model may be shorter than anticipated, leading to periods of insufficient target engagement.

    • Recommendation: If pharmacokinetic data for your specific strain is unavailable, consider a pilot study to determine the half-life of this compound. Alternatively, you can increase the dosing frequency (e.g., from once to twice daily) to maintain adequate plasma concentrations.

  • Possible Cause 3: Incorrect Timing of Administration. The therapeutic window for this compound may be narrow depending on the pathophysiology of the disease model.

    • Recommendation: Administer this compound prophylactically (before disease induction) or therapeutically (after disease onset) and compare the outcomes to determine the most effective treatment schedule for your model.

Issue 2: High variability in plasma concentrations of this compound between animals.

  • Possible Cause 1: Improper Oral Gavage Technique. Inconsistent administration can lead to significant differences in the amount of compound delivered.

    • Recommendation: Ensure all personnel are properly trained in oral gavage techniques to minimize variability.

  • Possible Cause 2: Non-homogenous Drug Suspension. If this compound is not uniformly suspended in the vehicle, the administered dose will vary between animals.

    • Recommendation: Vortex the drug suspension thoroughly before drawing each dose to ensure homogeneity.

Experimental Protocols and Data

While specific preclinical data for this compound is limited in publicly available literature, its successor compound, BAY 85-8501, which has a similar mechanism of action, has been studied in a rat model of pulmonary hypertension. The following table summarizes the typical dosage used for a related neutrophil elastase inhibitor in a relevant animal model.

Table 1: Example Dosage of a Neutrophil Elastase Inhibitor in a Rat Model of Pulmonary Hypertension

CompoundAnimal StrainDisease ModelDosing Regimen
BAY 85-8501Wistar RatsMonocrotaline-induced PH3 mg/kg, twice daily, oral gavage

Experimental Protocol: Monocrotaline-Induced Pulmonary Hypertension in Rats

This protocol provides a general framework for inducing PH in rats, which can be adapted for testing the efficacy of this compound.

  • Animal Model: Male Wistar rats (200-250 g).

  • Induction of PH: A single subcutaneous injection of monocrotaline (60 mg/kg).[2][3][4]

  • Treatment Groups:

    • Vehicle control group (e.g., 0.5% CMC).

    • This compound treatment group(s) (dose(s) to be determined by a pilot study).

  • Administration of this compound: Begin oral gavage of this compound or vehicle at a predetermined time point after monocrotaline injection (e.g., day 14) and continue for a specified duration (e.g., 14 days).

  • Endpoint Analysis: At the end of the treatment period, assess key parameters of PH, including:

    • Right ventricular systolic pressure (RVSP) via right heart catheterization.

    • Right ventricular hypertrophy (Fulton's index: RV/[LV+S]).

    • Pulmonary vascular remodeling via histological analysis of lung tissue.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This protocol outlines a common method for inducing ALI in mice to evaluate the therapeutic potential of this compound.

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Induction of ALI: Intratracheal or intranasal administration of LPS (e.g., 1-5 mg/kg).[5][6][7][8][9]

  • Treatment Groups:

    • Vehicle control group.

    • This compound treatment group(s).

  • Administration of this compound: Administer this compound orally at a specified time before or after LPS challenge.

  • Endpoint Analysis: At a predetermined time point after LPS administration (e.g., 24 hours), assess key indicators of ALI, including:

    • Total and differential cell counts in bronchoalveolar lavage fluid (BALF).

    • Protein concentration in BALF.

    • Lung wet-to-dry weight ratio.

    • Histological evaluation of lung inflammation and injury.

Visualizations

experimental_workflow_ph cluster_induction Disease Induction cluster_treatment Treatment Phase (e.g., Day 14-28) cluster_analysis Endpoint Analysis Induction Monocrotaline Injection (60 mg/kg, s.c.) Treatment Oral Gavage: - Vehicle - this compound Induction->Treatment 14 days Analysis - RVSP - Fulton's Index - Histology Treatment->Analysis 14 days

Caption: Workflow for Monocrotaline-Induced PH Model.

experimental_workflow_ali cluster_treatment Treatment cluster_induction Disease Induction cluster_analysis Endpoint Analysis (e.g., 24h post-LPS) Treatment Oral Gavage: - Vehicle - this compound Induction LPS Instillation (Intratracheal) Treatment->Induction e.g., 1h prior Analysis - BALF Cell Count - BALF Protein - Lung Histology Induction->Analysis 24 hours signaling_pathway Inflammation Inflammatory Stimulus Neutrophil Neutrophil Activation Inflammation->Neutrophil HNE Neutrophil Elastase (HNE) Release Neutrophil->HNE TissueDamage Tissue Damage & Inflammation HNE->TissueDamage Proteolytic Activity BAY678 This compound BAY678->HNE

References

Preventing degradation of BAY-678 during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of BAY-678 during storage. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2][3]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be stored at -80°C for up to 2 years (some sources suggest 6 months for optimal performance) or at -20°C for up to 1 year (some sources recommend usage within 1 month).[1][2][3][4] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: The most commonly recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][5][6] Ethanol can also be used, though solubility may be lower.[1]

Q4: Are there any special considerations when using DMSO to prepare stock solutions?

A4: Yes, DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination in DMSO can accelerate the degradation of dissolved compounds and may also cause the compound to precipitate out of solution.[1] Therefore, it is crucial to use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.

Q5: My vial of solid this compound arrived at room temperature. Is it still viable?

A5: Yes, small molecules like this compound are generally stable for the duration of shipping at ambient temperatures. Upon receipt, you should immediately store it at the recommended long-term storage temperature (-20°C or 4°C).

Troubleshooting Guides

Issue 1: Precipitation is observed in my this compound stock solution after thawing.

  • Possible Cause 1: Supersaturation. The compound may have been dissolved at a concentration close to its solubility limit, and temperature changes during freezing and thawing can cause it to precipitate.

    • Solution: Gently warm the vial to 37°C and use sonication in an ultrasonic bath to aid in redissolution.[4] Before use, visually inspect the solution to ensure all precipitate has dissolved.

  • Possible Cause 2: Water absorption in DMSO. If the DMSO used was not anhydrous, or if the stock solution was exposed to humid air, water absorption can reduce the solubility of this compound, leading to precipitation.

    • Solution: Prepare a fresh stock solution using a new, unopened bottle of anhydrous DMSO. When preparing the solution, work quickly and in a low-humidity environment if possible.

  • Possible Cause 3: Freeze-thaw cycles. Repeated freezing and thawing can promote the formation of less soluble crystalline forms of the compound.

    • Solution: Always aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Issue 2: Loss of this compound activity in my experiments.

  • Possible Cause 1: Degradation of the stock solution. Improper storage or frequent freeze-thaw cycles can lead to the chemical degradation of this compound.

    • Solution: Prepare a fresh stock solution from solid compound. If possible, test the activity of the new stock solution in parallel with the old one to confirm if degradation was the issue.

  • Possible Cause 2: Precipitation in aqueous media. When diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium, the compound can precipitate out of solution, reducing its effective concentration.

    • Solution: To avoid this, perform serial dilutions in DMSO first to lower the concentration before adding it to the aqueous medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[7]

  • Possible Cause 3: Incompatibility with experimental conditions. Extreme pH or the presence of strong oxidizing or reducing agents in your experimental setup could potentially degrade this compound.

    • Solution: Review your experimental protocol for any harsh chemical conditions. If possible, assess the stability of this compound under your specific assay conditions (see Experimental Protocols section).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationCitations
Solid (Powder)-20°CUp to 3 years[1][2][3]
Solid (Powder)4°CUp to 2 years[1][2][3]
In Solvent-80°CUp to 2 years[1]
In Solvent-80°CUp to 6 months[2][4]
In Solvent-20°CUp to 1 year[1]
In Solvent-20°CUp to 1 month[2][4]

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound using HPLC

This protocol outlines a general method for assessing the stability of this compound under various stress conditions. This is a generic method and may require optimization for your specific equipment and compound.

1. Preparation of Stock and Working Solutions: a. Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO. b. Dilute the stock solution with an appropriate solvent (e.g., acetonitrile/water mixture) to a working concentration of approximately 100 µg/mL.

2. Forced Degradation Studies: a. Acid Hydrolysis: Mix equal volumes of the working solution and 0.1 M HCl. Incubate at 60°C for 24 hours. b. Base Hydrolysis: Mix equal volumes of the working solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. c. Oxidative Degradation: Mix equal volumes of the working solution and 3% H₂O₂. Incubate at room temperature for 24 hours. d. Thermal Degradation: Incubate the solid compound at 60°C for 24 hours, then prepare a working solution. e. Photostability: Expose the solid compound to a light source as per ICH Q1B guidelines, then prepare a working solution. f. For all stressed samples, neutralize the solution if necessary before HPLC analysis.

3. HPLC Analysis (Generic Method): a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. For example, start with 10% acetonitrile and increase to 90% over 20 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at a wavelength determined by a UV scan of this compound (e.g., 254 nm or a wavelength of maximum absorbance). e. Injection Volume: 10-20 µL.

4. Data Analysis: a. Analyze a non-degraded control sample to determine the retention time and peak area of intact this compound. b. In the chromatograms of the stressed samples, compare the peak area of this compound to the control to calculate the percentage of degradation. c. The appearance of new peaks indicates the formation of degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in Anhydrous DMSO prep_work Dilute to Working Solution prep_stock->prep_work acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_work->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_work->base oxidation Oxidation (3% H2O2, RT) prep_work->oxidation thermal Thermal (Solid, 60°C) prep_work->thermal photo Photostability (ICH Q1B) prep_work->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Workflow for Forced Degradation Study of this compound.

troubleshooting_guide cluster_precipitate Precipitation in Stock cluster_aqueous Precipitation in Assay cluster_storage Improper Storage start Issue: Loss of this compound Activity check_precipitate Is there visible precipitate in the stock solution? start->check_precipitate warm_sonicate Warm to 37°C and sonicate check_precipitate->warm_sonicate Yes check_aqueous_precipitate Does precipitate form when diluting into aqueous buffer? check_precipitate->check_aqueous_precipitate No check_dissolved Does it redissolve? warm_sonicate->check_dissolved use_solution Use solution, consider making fresh stock check_dissolved->use_solution Yes fresh_stock Prepare fresh stock with anhydrous DMSO check_dissolved->fresh_stock No serial_dilution Perform serial dilutions in DMSO first check_aqueous_precipitate->serial_dilution Yes check_storage Was the stock stored properly (aliquoted, correct temp)? check_aqueous_precipitate->check_storage No check_storage->use_solution Yes, but still inactive degradation_suspected Degradation is likely. Prepare fresh stock. check_storage->degradation_suspected No

Troubleshooting Decision Tree for this compound Activity Issues.

signaling_pathway cluster_downstream Downstream Effects of HNE Activity bay678 This compound hne Human Neutrophil Elastase (HNE) bay678->hne Inhibits erk ERK Activation hne->erk Activates pi3k_akt PI3K/Akt Pathway Activation hne->pi3k_akt Activates cyclinD1 Cyclin D1 Expression erk->cyclinD1 Induces proliferation Airway Smooth Muscle Cell Proliferation cyclinD1->proliferation Promotes apoptosis Decreased Apoptosis of Leukemia Cells pi3k_akt->apoptosis Leads to

Simplified Signaling Pathway of HNE Inhibition by this compound.

References

Technical Support Center: Assessing BAY-678 Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cell permeability of BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE).[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended methods for assessing the cell permeability of this compound?

A1: For a comprehensive assessment of this compound cell permeability, we recommend a tiered approach starting with a simple, high-throughput artificial membrane assay, followed by a more complex cell-based model.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is an excellent initial screening method to determine the passive diffusion of this compound across an artificial lipid membrane.[3][4] It is fast, cost-effective, and provides a good indication of a compound's lipophilicity and ability to cross the cell membrane by passive transcellular diffusion.[3]

  • Caco-2 Permeability Assay: As a secondary assay, the Caco-2 cell monolayer model is the gold standard for in vitro prediction of intestinal drug absorption.[5][6][7] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[6][8] This assay provides insights into both passive and active transport mechanisms.[4][8]

Q2: How do I interpret the results from the PAMPA and Caco-2 assays for this compound?

A2: The data from these assays will help you classify the permeability of this compound and understand its transport mechanism.

  • PAMPA: The result is expressed as an effective permeability coefficient (Pe). Generally, compounds with a Pe > 1.5 x 10⁻⁶ cm/s are considered to have high passive permeability.[3]

  • Caco-2: The result is an apparent permeability coefficient (Papp). A bidirectional assay, measuring transport from the apical (A) to the basolateral (B) side and vice versa, is crucial. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8][9] An ER > 2 suggests active efflux.[8][9]

Q3: I am observing low recovery of this compound in my Caco-2 assay. What are the possible causes and solutions?

A3: Low recovery of this compound in a Caco-2 assay can be due to several factors.[8] Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility This compound is soluble in DMSO.[10] Ensure the final DMSO concentration in your assay buffer is low (typically ≤1%) to prevent cell toxicity while maintaining solubility. If solubility is still an issue, consider using solubilizing agents, but validate their compatibility with the Caco-2 monolayer.
Non-specific Binding The compound may be binding to the plasticware of the assay plate.[11] Use low-binding plates and ensure that your analytical method can distinguish between the compound in solution and bound to the plate. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can sometimes help.
Metabolism by Caco-2 cells Caco-2 cells express some metabolic enzymes. To investigate this, you can analyze the samples from both the donor and receiver compartments for the presence of this compound metabolites using LC-MS/MS.
Compound Accumulation in the Cell Monolayer This compound might be accumulating within the Caco-2 cells. After the transport experiment, you can lyse the cells and quantify the amount of intracellular compound to determine if this is a significant factor.
Experimental Error Double-check all dilutions and calculations. Ensure proper mixing of all solutions. Verify the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[9]

Q4: My PAMPA results show high permeability, but the Caco-2 assay shows low to moderate permeability. How do I explain this discrepancy?

A4: This is a common scenario and often points towards the involvement of active transport mechanisms that are not present in the PAMPA model.[3]

  • Active Efflux: The most likely explanation is that this compound is a substrate for an efflux transporter (e.g., P-gp or BCRP) expressed on the apical membrane of the Caco-2 cells.[9] The high efflux ratio in a bidirectional Caco-2 assay would confirm this.

  • Poor Paracellular Transport: While PAMPA primarily models transcellular diffusion, Caco-2 assays can also account for paracellular transport (between cells). If this compound has poor paracellular permeability, this could contribute to a lower overall Papp in the Caco-2 model.

Quantitative Data Summary

The following tables provide representative data that could be obtained from the described permeability assays for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight400.35 g/mol
FormulaC₂₀H₁₅F₃N₄O₂
Solubility100 mM in DMSO
IC₅₀ (HNE)20 nM[1]

Table 2: Representative Permeability Data for this compound

AssayParameterValueInterpretation
PAMPA Pe (10⁻⁶ cm/s)8.5High Passive Permeability
Caco-2 Papp (A-B) (10⁻⁶ cm/s)2.1Moderate Permeability
Papp (B-A) (10⁻⁶ cm/s)9.8High Efflux
Efflux Ratio (ER)4.7Potential P-gp Substrate

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the steps for assessing the passive permeability of this compound.

  • Prepare Solutions:

    • Donor Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., 1%).

    • Acceptor Solution: Use the same buffer as the donor solution, with the same final DMSO concentration.

    • Lipid Solution: Prepare a solution of a suitable lipid (e.g., 2% (w/v) phosphatidylcholine in dodecane).

  • Prepare the PAMPA Plate:

    • The PAMPA system consists of a donor plate with a filter membrane and an acceptor plate.

    • Carefully coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of the lipid solution.

  • Perform the Assay:

    • Add the acceptor solution to the wells of the acceptor plate.

    • Add the donor solution containing this compound to the wells of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) in a humidified chamber to prevent evaporation.[12]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability (Pe):

    • The effective permeability (Pe) can be calculated using established equations that take into account the incubation time, membrane area, and the concentrations in the donor and acceptor wells.

Protocol 2: Caco-2 Permeability Assay

This protocol describes a bidirectional Caco-2 assay to assess both passive and active transport of this compound.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-28 days to allow for differentiation and formation of a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) regularly. A TEER value above 300 Ω·cm² generally indicates a well-formed monolayer.[9]

  • Prepare for the Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Perform a final TEER measurement to ensure monolayer integrity before adding the test compound. You can also assess monolayer integrity using a paracellular marker like Lucifer Yellow.[9][13]

  • Perform the Bidirectional Transport Assay:

    • Apical to Basolateral (A-B) Transport:

      • Add the transport buffer containing this compound (e.g., 10 µM) to the apical (donor) chamber.

      • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport:

      • Add the transport buffer containing this compound to the basolateral (donor) chamber.

      • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Calculate the Papp value for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) as: ER = Papp (B-A) / Papp (A-B).

Visualizations

experimental_workflow cluster_tier1 Tier 1: Initial Screen cluster_tier2 Tier 2: Mechanistic Study cluster_analysis Data Analysis cluster_interpretation Interpretation pampa PAMPA Assay passive Passive Permeability (Pe) pampa->passive caco2 Bidirectional Caco-2 Assay active Apparent Permeability (Papp) caco2->active conclusion Permeability Classification & Transport Mechanism passive->conclusion efflux Efflux Ratio (ER) active->efflux efflux->conclusion

Caption: Workflow for assessing this compound cell permeability.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular bay678_ext This compound bay678_int This compound bay678_ext->bay678_int Cell Permeation hne Neutrophil Elastase (HNE) bay678_int->hne Inhibition elastin Elastin hne->elastin Cleavage degradation Elastin Degradation elastin->degradation membrane Cell Membrane

Caption: Mechanism of action of cell-permeable this compound.

References

Validation & Comparative

A Comparative Guide: BAY-678 versus Sivelestat in Preclinical Models of Acute Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two neutrophil elastase inhibitors, BAY-678 and Sivelestat, in the context of preclinical Acute Lung Injury (ALI) models. Neutrophil elastase is a key mediator in the pathogenesis of ALI, making its inhibition a promising therapeutic strategy.[1][2] This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in the evaluation of these compounds for research and development purposes.

Introduction to the Compounds

This compound is a fourth-generation, orally bioavailable, and highly potent and selective inhibitor of human neutrophil elastase (HNE) with an IC50 of 20 nM.[3][4][5][6][7] It exhibits over 2,000-fold selectivity for HNE against a panel of 21 other serine proteases.[3][4] Preclinical studies have shown its efficacy in models of ALI and lung emphysema, where it demonstrates anti-inflammatory and anti-remodeling effects.[3][4]

Sivelestat (ONO-5046) is a selective neutrophil elastase inhibitor that has been investigated for the treatment of ALI and Acute Respiratory Distress Syndrome (ARDS).[1][8][9] It functions by competitively inhibiting neutrophil elastase, thereby reducing the degradation of extracellular matrix proteins and mitigating inflammatory damage.[1][9] Sivelestat has been shown to be effective in reducing inflammation and injury in multiple animal models of ALI.[8]

Mechanism of Action: Neutrophil Elastase Inhibition in ALI

Both this compound and Sivelestat share a common mechanism of action: the inhibition of human neutrophil elastase (HNE). In ALI, neutrophils are recruited to the lungs and release HNE, which contributes to tissue damage through several mechanisms, including the breakdown of elastin and other extracellular matrix components, potentiation of inflammatory cytokine production, and cleavage of proteins involved in tissue repair. By inhibiting HNE, these compounds aim to reduce lung inflammation and injury.

Neutrophil_Elastase_Inhibition_in_ALI cluster_0 Pathogenesis of ALI cluster_1 Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus Neutrophil Activation Neutrophil Activation Inflammatory Stimulus->Neutrophil Activation Neutrophil Elastase Release Neutrophil Elastase Release Neutrophil Activation->Neutrophil Elastase Release Lung Injury Lung Injury Neutrophil Elastase Release->Lung Injury Degradation of ECM, Cytokine Amplification Inhibitor This compound or Sivelestat Inhibition Inhibitor->Inhibition Inhibition->Neutrophil Elastase Release Inhibition

Figure 1: Mechanism of HNE inhibitors in ALI.

Performance Data in Preclinical ALI Models

Sivelestat in LPS-Induced Acute Lung Injury in Rats
ParameterControl (LPS)Sivelestat (LPS + SIV)% ChangeReference
Lung Wet/Dry (W/D) Ratio Significantly increasedSignificantly reduced-[10]
Lung Injury Score Significantly increasedSignificantly reduced-[10]
PaO2/FiO2 Ratio Significantly lowerProminently increased-[10]
Neutrophil Elastase (NE) Level Significantly increasedDecreased-[10]
VCAM-1 Level Significantly increasedDecreased-[10]
IL-8 Level Significantly increasedDecreased-[11]
TNF-α Level Significantly increasedDecreased-[10]

Note: The table summarizes qualitative findings from different studies. The exact quantitative values and statistical significance varied between studies depending on the specific experimental setup.

Sivelestat in Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
ParameterControl (CLP)Sivelestat (CLP + SIV)% ChangeReference
Tumor Volume (subcutaneous) 0.64 ± 0.24 g0.28 ± 0.23 g-56%[8]
Serum IL-6 IncreasedSuppressed-[8]
Serum IL-10 IncreasedSuppressed-[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are generalized protocols for common ALI models used to evaluate neutrophil elastase inhibitors, based on published studies.

Lipopolysaccharide (LPS)-Induced ALI Model

This model is widely used to mimic the inflammatory aspects of Gram-negative bacterial pneumonia-induced ALI.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • ALI Induction: A single intratracheal or intranasal instillation of LPS (e.g., 10 μ g/mouse ) is administered to anesthetized animals.[12]

  • Treatment: Sivelestat is typically administered intravenously or intraperitoneally at varying doses (e.g., 50-100 mg/kg) at a specified time point relative to LPS administration (e.g., 12 hours post-LPS).[11]

  • Endpoint Analysis (typically 6-24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Collection of BAL fluid to measure total and differential cell counts, total protein concentration (as an indicator of permeability), and inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β).[12]

    • Lung Histology: Lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin) for pathological assessment of lung injury, including edema, inflammation, and alveolar damage.

    • Lung Wet/Dry Weight Ratio: To quantify pulmonary edema.

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the lung tissue.

    • Gene and Protein Expression: Analysis of lung tissue homogenates for markers of inflammation and injury via RT-PCR and Western blotting.

LPS_ALI_Workflow cluster_endpoints Endpoint Analysis Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Anesthesia Anesthesia Baseline Measurements->Anesthesia LPS Instillation (Intratracheal) LPS Instillation (Intratracheal) Anesthesia->LPS Instillation (Intratracheal) Treatment Administration\n(e.g., Sivelestat or this compound) Treatment Administration (e.g., Sivelestat or this compound) LPS Instillation (Intratracheal)->Treatment Administration\n(e.g., Sivelestat or this compound) Monitoring Monitoring Treatment Administration\n(e.g., Sivelestat or this compound)->Monitoring Endpoint Analysis (6-24h) Endpoint Analysis (6-24h) Monitoring->Endpoint Analysis (6-24h) BAL Fluid Analysis BAL Fluid Analysis Endpoint Analysis (6-24h)->BAL Fluid Analysis Lung Histology Lung Histology Lung W/D Ratio Lung W/D Ratio MPO Assay MPO Assay

Figure 2: Experimental workflow for an LPS-induced ALI model.
Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that can lead to ALI, closely mimicking the clinical scenario of peritonitis.[13][14]

  • Animal Model: Mice (e.g., C57BL/6) are frequently used.

  • Sepsis Induction: Under anesthesia, a laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and then punctured (e.g., with a 21-gauge needle) to allow leakage of fecal contents into the peritoneal cavity.[14][15]

  • Treatment: The therapeutic agent (e.g., Sivelestat at 30 mg/kg/day) is typically administered subcutaneously or intraperitoneally, starting before or shortly after the CLP procedure.[8]

  • Supportive Care: Administration of analgesics, antibiotics, and fluid resuscitation is often included to increase clinical relevance.[14]

  • Endpoint Analysis:

    • Survival Monitoring: Animals are monitored for a defined period (e.g., 72 hours) to assess the impact of the treatment on survival rates.

    • Organ Injury Assessment: At specified time points, blood and tissues (including lungs) are collected to measure markers of organ damage, inflammation (cytokines), and bacterial load.

    • Lung Injury Parameters: Similar to the LPS model, lung W/D ratio, histology, and inflammatory markers in BAL fluid or lung tissue are assessed.

Objective Comparison and Conclusion

Both this compound and Sivelestat target a critical pathway in the pathogenesis of ALI by inhibiting neutrophil elastase.

This compound stands out as a highly potent and selective fourth-generation inhibitor.[3][4] Its high selectivity suggests a potentially favorable safety profile by minimizing off-target effects. The oral bioavailability of this compound is another significant advantage for potential clinical development.[3][4] However, detailed quantitative data from preclinical ALI models are not extensively available in the peer-reviewed public domain, which limits a direct performance comparison with other agents like Sivelestat.

Sivelestat has been more extensively studied in various preclinical and clinical settings of ALI/ARDS.[8][9][16] The available data from animal models consistently demonstrate its ability to reduce key markers of lung inflammation and injury, such as inflammatory cytokine levels, neutrophil infiltration, and pulmonary edema.[10][11]

References

A Head-to-Head Comparison of BAY-678 and AZD9668 for Human Neutrophil Elastase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Human neutrophil elastase (HNE) is a serine protease implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury. As a key mediator of tissue degradation and inflammation, HNE has emerged as a critical therapeutic target. This guide provides a detailed, data-driven comparison of two prominent HNE inhibitors: BAY-678 and AZD9668.

At a Glance: Key Quantitative Data

ParameterThis compoundAZD9668 (Alvelestat)
Mechanism of Action Reversible, competitive inhibitor of HNEReversible, selective inhibitor of HNE[1][2]
Potency (HNE) Ki: 15 nMIC50: 20 nMKi: 9.4 nMIC50: 12 nM[3]
Selectivity >2,000-fold selective over a panel of 21 other serine proteases. No significant inhibition of cathepsin G, porcine pancreatic elastase, or chymotrypsin.[4]Highly selective for HNE over other neutrophil-derived serine proteases, with at least 600-fold greater selectivity.[3]
Pharmacokinetics (Rat) Half-life (t1/2): 1.3 hoursMedium clearanceNot explicitly found for rats, but oral administration to rats prevented HNE-induced lung injury.[2]
Pharmacokinetics (Human) Not publicly availableTime to peak plasma concentration (Tmax): 0.5 - 1.5 hoursElimination: ~40% renal elimination as unchanged compoundWell-tolerated at single doses up to 150 mg and multiple doses up to 70 mg twice daily.[5]
Clinical Development Preclinical development; a successor compound, BAY 85-8501, has progressed to Phase II trials.Has undergone Phase II clinical trials for COPD and bronchiectasis with mixed results.[6][7]

Delving Deeper: Experimental Data and Protocols

In Vitro HNE Inhibition

Objective: To determine the potency of this compound and AZD9668 in inhibiting purified human neutrophil elastase.

Experimental Protocol: Fluorogenic Substrate-Based HNE Inhibition Assay

  • Reagents and Materials:

    • Purified human neutrophil elastase (HNE)

    • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20

    • Test compounds (this compound, AZD9668) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

    • Add 50 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.

    • Add 25 µL of a pre-determined concentration of HNE to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at 37°C for 30-60 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the IC50 value by plotting the percentage of HNE inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Ex Vivo HNE Inhibition in Whole Blood

Objective: To assess the ability of the inhibitors to suppress HNE activity in a more physiologically relevant environment.

Experimental Protocol: Zymosan-Stimulated Whole Blood Assay

  • Reagents and Materials:

    • Freshly drawn human whole blood (anticoagulated with heparin or EDTA)

    • Zymosan A from Saccharomyces cerevisiae

    • Test compounds (this compound, AZD9668) dissolved in DMSO

    • Fluorogenic HNE substrate

    • Lysis buffer

    • 96-well microplate

    • Fluorescence plate reader

  • Procedure:

    • Pre-warm whole blood to 37°C.

    • Add the test compound or vehicle control to the blood samples and incubate at 37°C for 30 minutes.

    • Add zymosan (e.g., 1 mg/mL) to stimulate neutrophil degranulation and HNE release.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle agitation.

    • Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.

    • Measure HNE activity in the plasma using the fluorogenic substrate assay described above.

Visualizing the Impact: Signaling Pathways and Workflows

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., Pathogens, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutrophil [label="Neutrophil", fillcolor="#F1F3F4", fontcolor="#202124"]; HNE_Release [label="HNE Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extracellular_Matrix [label="Extracellular Matrix\n(Elastin, Collagen)", fillcolor="#FBBC05", fontcolor="#202124"]; Tissue_Damage [label="Tissue Damage &\nRemodeling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammatory_Cells [label="Recruitment of\nInflammatory Cells", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokine_Processing [label="Pro-inflammatory\nCytokine & Chemokine\nProcessing/Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation_Amplification [label="Inflammation\nAmplification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitors [label="this compound / AZD9668", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> Neutrophil [label="Activation"]; Neutrophil -> HNE_Release; HNE_Release -> Extracellular_Matrix [label="Degradation"]; Extracellular_Matrix -> Tissue_Damage; HNE_Release -> Cytokine_Processing [label="Cleavage"]; Cytokine_Processing -> Inflammatory_Cells; Inflammatory_Cells -> Inflammation_Amplification; HNE_Release -> Inflammation_Amplification; Inhibitors -> HNE_Release [label="Inhibition", style=dashed, color="#4285F4", arrowhead=tee]; } .dot Caption: HNE Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_exvivo Ex Vivo Assay invitro_start Prepare Reagents (HNE, Substrate, Inhibitor) invitro_incubate Incubate HNE with This compound or AZD9668 invitro_start->invitro_incubate invitro_react Add Fluorogenic Substrate invitro_incubate->invitro_react invitro_measure Measure Fluorescence (Kinetic Read) invitro_react->invitro_measure invitro_analyze Calculate IC50 / Ki invitro_measure->invitro_analyze exvivo_measure Measure HNE Activity in Plasma exvivo_start Collect Human Whole Blood exvivo_incubate Incubate Blood with This compound or AZD9668 exvivo_start->exvivo_incubate exvivo_stimulate Stimulate with Zymosan exvivo_incubate->exvivo_stimulate exvivo_separate Separate Plasma exvivo_stimulate->exvivo_separate exvivo_separate->exvivo_measure

Discussion and Conclusion

Both this compound and AZD9668 are potent, reversible inhibitors of human neutrophil elastase with nanomolar efficacy. Kinetically, AZD9668 appears slightly more potent in in vitro assays. Both compounds exhibit high selectivity for HNE over other serine proteases, a critical feature for minimizing off-target effects.

From a drug development perspective, AZD9668 has progressed further, with data available from Phase II clinical trials. However, the clinical outcomes in COPD and bronchiectasis have been modest, highlighting the challenge of translating potent in vitro HNE inhibition into significant clinical benefit in complex, chronic diseases.[6][7]

This compound has demonstrated efficacy in preclinical models of acute lung injury.[1] While clinical data for this compound itself is not available, its development has informed the creation of a successor, BAY 85-8501, which has advanced to clinical trials.

For researchers, both compounds serve as valuable tools for investigating the role of HNE in various disease models. The choice between them may depend on the specific experimental context. AZD9668's progression to clinical trials provides a wealth of human pharmacokinetic and safety data that can inform translational studies. This compound, as a highly selective and potent preclinical tool, remains an excellent choice for in vitro and in vivo mechanistic studies.

References

Comparative Efficacy of BAY-678 and Other Human Neutrophil Elastase (HNE) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of BAY-678 with other notable human neutrophil elastase (HNE) inhibitors. This document outlines quantitative efficacy data, detailed experimental methodologies, and a visual representation of the HNE signaling pathway to facilitate informed decisions in drug discovery and development.

Human neutrophil elastase (HNE) is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[1][2][3] Consequently, the development of potent and selective HNE inhibitors is a significant area of therapeutic research. This guide focuses on the comparative efficacy of this compound, a potent and selective HNE inhibitor, against other key inhibitors that have been subject to preclinical and clinical investigation.

Quantitative Efficacy of HNE Inhibitors

The following tables summarize the in vitro potency of this compound and other selected HNE inhibitors, primarily expressed as IC50 and Ki values. A lower value indicates higher potency.

Table 1: In Vitro Potency of Synthetic HNE Inhibitors

InhibitorIC50 (nM)Ki (nM)SelectivityKey Characteristics
This compound 20[1][4][5]15[1]Highly selective (>2000-fold against 21 other serine proteases)[4]Orally bioavailable, cell-permeable[4]
BAY 85-8501 (Brensocatib) 0.065[6][7]0.08[7]Selective and reversible[7]Successor to this compound; has undergone Phase 2 clinical trials[8][9]
AZD9668 (Alvelestat) 12[10][11]9.4[11][12]>600-fold selective over other neutrophil-derived serine proteases[10]Orally bioavailable, reversible inhibitor[12][13]
Sivelestat 19-49[14]-Selective for leukocyte elastase over pancreatic elastase[14]Approved in Japan and South Korea for acute lung injury[2]
POL6014 (Lonodelestat) -0.53 (soluble hNE), 0.69 (membrane-bound hNE)[15]Potent and selective peptide inhibitor[16]Administered via inhalation[17][18]

Table 2: Endogenous HNE Inhibitor

InhibitorMechanismKey Characteristics
Alpha-1 Antitrypsin (AAT) Forms a 1:1 stoichiometric complex with HNE[19]Natural physiological inhibitor of HNE; deficiency leads to lung disease[20]

Experimental Protocols

The determination of HNE inhibitory activity is crucial for the evaluation of compounds like this compound. Below are detailed methodologies for common in vitro assays used to assess HNE inhibition.

Fluorometric Neutrophil Elastase Activity Assay

This assay is based on the cleavage of a fluorogenic substrate by HNE, leading to the release of a quantifiable fluorescent signal.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • Test inhibitors (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the HNE substrate in DMSO. Dilute the HNE enzyme and the test inhibitors to the desired concentrations in the assay buffer.

  • Assay Reaction: To each well of the 96-well plate, add the test inhibitor at various concentrations. Subsequently, add the HNE enzyme solution to all wells except for the negative control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HNE substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/500 nm for AFC-based substrates).[21][22] Readings are taken at regular intervals.

  • Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot. The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of HNE activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for HNE-AAT Complex

This assay quantifies the complex formed between HNE and its natural inhibitor, Alpha-1 Antitrypsin (AAT), which can be an indirect measure of HNE activity in biological samples.

Materials:

  • Capture antibody specific for the HNE-AAT complex

  • Detection antibody (e.g., biotinylated anti-human AAT)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the capture antibody and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: After washing, add the samples (e.g., plasma, cell culture supernatants) and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: After another wash step, add the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color change is observed.

  • Reaction Stoppage and Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the HNE-AAT complex in the samples is then determined by interpolating their absorbance values on the standard curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving HNE and a typical experimental workflow for evaluating HNE inhibitors.

HNE_Signaling_Pathway cluster_inflammation Inflammatory Stimuli cluster_neutrophil Neutrophil Activation cluster_ecm Extracellular Matrix Degradation cluster_inhibition HNE Inhibition Inflammatory\nStimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory\nStimuli->Neutrophil HNE Release HNE Release Neutrophil->HNE Release Extracellular\nMatrix Extracellular Matrix HNE Release->Extracellular\nMatrix degrades Tissue Damage Tissue Damage Extracellular\nMatrix->Tissue Damage This compound This compound Inhibition of HNE Inhibition of HNE This compound->Inhibition of HNE Other HNE\nInhibitors Other HNE Inhibitors Other HNE\nInhibitors->Inhibition of HNE Alpha-1\nAntitrypsin Alpha-1 Antitrypsin Alpha-1\nAntitrypsin->Inhibition of HNE Inhibition of HNE->HNE Release blocks

Caption: HNE Signaling and Inhibition Pathway

Experimental_Workflow Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro HNE\nActivity Assay In Vitro HNE Activity Assay Compound Synthesis\nand Characterization->In Vitro HNE\nActivity Assay Cell-Based Assays\n(e.g., Neutrophil Degranulation) Cell-Based Assays (e.g., Neutrophil Degranulation) In Vitro HNE\nActivity Assay->Cell-Based Assays\n(e.g., Neutrophil Degranulation) In Vivo Animal Models\n(e.g., Lung Injury) In Vivo Animal Models (e.g., Lung Injury) Cell-Based Assays\n(e.g., Neutrophil Degranulation)->In Vivo Animal Models\n(e.g., Lung Injury) Data Analysis\n(IC50, Ki, Efficacy) Data Analysis (IC50, Ki, Efficacy) In Vivo Animal Models\n(e.g., Lung Injury)->Data Analysis\n(IC50, Ki, Efficacy) Lead Optimization Lead Optimization Data Analysis\n(IC50, Ki, Efficacy)->Lead Optimization

Caption: HNE Inhibitor Evaluation Workflow

References

Validating BAY-678: A Comparison with Genetic Knockdown of Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for researchers validating the effects of the selective Human Neutrophil Elastase (HNE) inhibitor, BAY-678, against the gold standard of genetic knockdown of HNE. The following sections detail the mechanisms of action, present key performance data in a comparative format, and provide essential experimental protocols for validation studies. This document is intended for researchers, scientists, and drug development professionals investigating HNE as a therapeutic target.

Introduction: Pharmacological vs. Genetic Inhibition of HNE

Human Neutrophil Elastase (HNE) is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute lung injury (ALI).[1][2] Two primary methods for interrogating HNE function in a research setting are pharmacological inhibition and genetic knockdown.

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of HNE.[3][4] It acts by binding to the active site of the HNE protein, preventing it from cleaving its substrates. Its rapid and reversible nature makes it a valuable tool for studying the acute effects of HNE inhibition.

Genetic knockdown , typically achieved through RNA interference (RNAi) using small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the HNE mRNA for degradation, thereby preventing the synthesis of the HNE protein.[5][6] This method offers high specificity for the target gene and is crucial for validating that the effects of a pharmacological inhibitor are indeed due to its interaction with the intended target.[7]

Comparative Data: this compound vs. HNE Knockdown

The following table summarizes the key characteristics and expected outcomes of HNE inhibition by this compound versus genetic knockdown.

FeatureThis compound (Pharmacological Inhibition)HNE Genetic Knockdown (siRNA/shRNA)
Target HNE Protein (Enzymatic Activity)HNE mRNA (Protein Synthesis)
Mechanism Reversible binding to the active sitemRNA degradation via RNAi machinery
Potency IC50: 20 nM[3][4]Typically >70% reduction in protein expression[8]
Selectivity >2,000-fold selectivity over 21 other serine proteases[3]High sequence-specific targeting of HNE mRNA
Kinetics Rapid onset, reversibleSlower onset (24-72 hours), sustained effect
Validation Biochemical assays, in-vivo models[3]qPCR (mRNA levels), Western Blot (protein levels)[2][5]
Use Case Acute studies, dose-response analysis, preclinical therapeutic studiesOn-target validation, chronic loss-of-function studies

Signaling Pathway: HNE and PI3K/Akt Activation

HNE is known to influence several downstream signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation. Validating the on-target effects of this compound can be achieved by comparing its impact on this pathway to that of HNE genetic knockdown. Both methods are expected to reduce the phosphorylation of Akt (p-Akt), a key indicator of pathway activation.

HNE_PI3K_Akt_Pathway cluster_cell Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt activation Downstream Downstream Effects (Proliferation, Survival) pAkt->Downstream promotes HNE Human Neutrophil Elastase (HNE) HNE->Receptor cleaves/activates BAY678 This compound BAY678->HNE inhibits HNE_siRNA HNE siRNA HNE_mRNA HNE mRNA HNE_siRNA->HNE_mRNA degrades HNE_mRNA->HNE translates to

Caption: HNE-mediated activation of the PI3K/Akt signaling pathway and points of inhibition.

Experimental Workflow for Validation

The following workflow outlines the key steps for validating the on-target effects of this compound using HNE genetic knockdown.

Validation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_validation Validation cell_culture 1. Culture Target Cells (e.g., A549, U937) design_siRNA 2. Design & Synthesize HNE-specific siRNA cell_culture->design_siRNA transfection 3. Transfect Cells - Scrambled siRNA (Control) - HNE siRNA design_siRNA->transfection treatment 4. Treat Cells (24-48h post-transfection) - Vehicle Control - this compound transfection->treatment harvest 5. Harvest Cells & Prepare Lysates treatment->harvest western_blot 6. Western Blot Analysis - Total HNE - Phospho-Akt (p-Akt) - Total Akt - Loading Control (e.g., GAPDH) harvest->western_blot quantify 7. Densitometry & Quantification western_blot->quantify compare 8. Compare Results quantify->compare

Caption: Experimental workflow for validating this compound effects with HNE genetic knockdown.

Experimental Protocols

Protocol 1: HNE Gene Knockdown using siRNA

This protocol describes the transient knockdown of HNE in a suitable cell line (e.g., A549 lung carcinoma cells).

  • Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free growth medium. Allow cells to adhere and reach 50-70% confluency.

  • siRNA Preparation:

    • Dilute 5 µL of 20 µM HNE-specific siRNA or a non-targeting control siRNA in 250 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium and incubate for 5 minutes.

  • Transfection:

    • Combine the diluted siRNA and transfection reagent.

    • Incubate at room temperature for 20 minutes to allow complex formation.

    • Add the 500 µL siRNA-lipid complex dropwise to each well.

  • Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2. The optimal time should be determined empirically to achieve maximal knockdown.

  • Validation of Knockdown: Proceed to Protocol 2 to confirm the reduction in HNE protein levels before further experimentation.

Protocol 2: Western Blot for HNE and p-Akt

This protocol is for validating HNE knockdown and assessing the phosphorylation status of Akt.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer.

    • Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-HNE, anti-p-Akt (Ser473), anti-Akt, anti-GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize HNE and p-Akt levels to the loading control (GAPDH) and total Akt, respectively.[9]

Conclusion

References

Head-to-Head Comparison of BAY-678 and Other Investigational HNE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of BAY-678 with other investigational human neutrophil elastase (HNE) inhibitors. The data presented is intended to assist researchers in evaluating the performance and potential of these compounds for therapeutic development.

Quantitative Performance Data

The following table summarizes the in vitro potency of this compound against other notable HNE inhibitors. The data has been compiled from various preclinical studies.

CompoundTargetIC50 (nM)Ki (nM)Selectivity
This compound HNE20[1][2][3][4]15[5]>2000-fold against a panel of 21 serine proteases[1][2]
Sivelestat (ONO-5046) HNE44[6][7]200[6]Highly specific for HNE[6]
CHF6333 HNE0.2[6]N/AGood selectivity against other proteases[6]
Alvelestat (AZD9668) HNE12[8][9][10]9.4[9][10]>600-fold over other serine proteases[8][10]

N/A: Not Available in the reviewed literature.

Experimental Protocols

The following is a representative protocol for a fluorogenic substrate-based in vitro assay to determine the IC50 of investigational HNE inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human neutrophil elastase (HNE).

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • Test compounds (e.g., this compound) and a known HNE inhibitor as a positive control (e.g., Sivelestat)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the HNE enzyme in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer. It is recommended to prepare a 10-point dilution series.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound dilution or positive control

      • HNE enzyme solution

    • Include control wells:

      • 100% Activity Control: Assay buffer + HNE enzyme (no inhibitor)

      • Blank Control: Assay buffer only (no enzyme or inhibitor)

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • For each concentration of the test compound, calculate the initial reaction velocity (rate of fluorescence increase).

    • Normalize the reaction velocities to the 100% activity control (no inhibitor).

    • Plot the percentage of HNE inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of HNE activity.

Visualizations

Signaling Pathway of HNE and its Inhibition

HNE_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil HNE_Release HNE Release Neutrophil->HNE_Release HNE Active HNE HNE_Release->HNE Extracellular_Matrix Extracellular Matrix (Elastin, Collagen) Tissue_Damage Tissue Damage & Inflammation Extracellular_Matrix->Tissue_Damage HNE_Inhibitor HNE Inhibitor (e.g., this compound) HNE_Inhibitor->HNE Inhibition Inactive_Complex Inactive HNE-Inhibitor Complex HNE_Inhibitor->Inactive_Complex HNE->Extracellular_Matrix Degradation HNE->Inactive_Complex

Caption: HNE signaling pathway and the mechanism of its inhibition.

Experimental Workflow for HNE Inhibitor IC50 Determination

HNE_Inhibitor_Assay_Workflow start Start prep_reagents Prepare Reagents: - HNE Enzyme - Fluorogenic Substrate - Assay Buffer start->prep_reagents prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds plate_setup Plate Setup (96-well): - Add Buffer, Inhibitor, and HNE - Include Controls prep_reagents->plate_setup prep_compounds->plate_setup pre_incubation Pre-incubate at Room Temp (15-30 min) plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate to Initiate Reaction pre_incubation->add_substrate read_plate Kinetic Reading in Fluorescence Plate Reader add_substrate->read_plate data_analysis Data Analysis: - Calculate Initial Velocities - Normalize to Control read_plate->data_analysis ic50_determination Generate Dose-Response Curve & Determine IC50 data_analysis->ic50_determination end End ic50_determination->end

Caption: Experimental workflow for determining HNE inhibitor IC50.

References

Safety Operating Guide

Personal protective equipment for handling BAY-678

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for the handling of BAY-678. The information herein is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS) which should be consulted prior to any handling of this compound.

Immediate Safety and Handling Information

This compound is a potent and selective inhibitor of human neutrophil elastase, intended for laboratory research use only.[1][2] As the full toxicological properties of this compound may not be fully characterized, it is imperative to handle it with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hands Chemical-Resistant GlovesNitrile or other appropriate material. Inspect gloves for tears or holes before use.
Body Laboratory CoatFully buttoned to protect skin and clothing.
Respiratory Use in a Well-Ventilated AreaA certified fume hood is recommended, especially when handling the solid compound or preparing solutions.
First Aid Measures

In the event of exposure, immediate action is necessary. The following table outlines first aid procedures.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion If swallowed, wash out mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.

Operational and Disposal Plans

Proper operational procedures and waste disposal are crucial for maintaining a safe laboratory environment.

Storage and Handling
  • Storage: Store this compound at -20°C in a tightly sealed container.[1][3]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused Compound Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of in a designated hazardous waste container.
Solutions Collect in a sealed, properly labeled hazardous waste container for chemical waste.

Experimental Protocol: Safe Handling and Solution Preparation

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate glassware (e.g., volumetric flask)

  • Micropipettes and sterile, filtered tips

  • Vortex mixer

Procedure:

  • Preparation: Don all required PPE (lab coat, safety glasses, gloves) and ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a clean, dry weighing vessel on the analytical balance inside the fume hood. Carefully weigh the desired amount of this compound solid.

  • Solubilization: Transfer the weighed this compound to a volumetric flask. Under the fume hood, add the appropriate volume of DMSO to achieve the desired concentration.

  • Mixing: Cap the flask and vortex until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, clearly labeled vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound, from initial receipt to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don PPE B Verify Fume Hood Operation A->B C Weigh Compound B->C D Prepare Solution C->D E Aliquot and Store at -20°C D->E F Dispose of Contaminated Waste E->F After Use G Clean Work Area F->G

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BAY-678
Reactant of Route 2
BAY-678

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.